molecular formula C9H9FN2 B8283539 5-Fluoro-2-methyl-indol-1-ylamine

5-Fluoro-2-methyl-indol-1-ylamine

Cat. No.: B8283539
M. Wt: 164.18 g/mol
InChI Key: RQZGVDLKNLKQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methyl-indol-1-ylamine is a fluorinated indole derivative offered as a key synthetic intermediate for advanced research and development. The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active molecules and its ability to interact with diverse biological targets . The specific substitution pattern on this amine-functionalized indole makes it a valuable building block for constructing more complex molecules. Research Applications: • Pharmaceutical Research: This compound serves as a versatile precursor in the synthesis of potential drug candidates. The amine group at the N-1 position provides a handle for further functionalization, allowing researchers to create libraries of compounds for screening against various diseases. Fluorinated indoles are of particular interest in the development of receptor ligands and enzyme inhibitors . • Material Science: Indole derivatives are increasingly explored in material science, particularly in the development of organic semiconductors for applications such as flexible displays and organic light-emitting diodes (OLEDs). The incorporation of fluorine atoms can fine-tune electronic properties like the band gap and charge transport characteristics . • Chemical Synthesis: As a specialized building block, 5-Fluoro-2-methyl-indol-1-ylamine is useful in multi-step organic synthesis, including transition metal-catalyzed cross-coupling reactions and the preparation of complex heterocyclic systems . Handling and Storage: Store in a cool, dry place, protected from light. The specific melting point, boiling point, and solubility data for this compound will be confirmed upon sourcing. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-fluoro-2-methylindol-1-amine

InChI

InChI=1S/C9H9FN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3

InChI Key

RQZGVDLKNLKQDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1N)C=CC(=C2)F

Origin of Product

United States

Foundational & Exploratory

A Predictive Spectroscopic Guide to 5-Fluoro-2-methyl-indol-1-ylamine: In-Depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 5-Fluoro-2-methyl-indol-1-ylamine, a novel heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous indole derivatives, to construct a detailed and scientifically grounded theoretical spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related N-aminoindole compounds, enabling more efficient and targeted experimental design.

Introduction: The Rationale for Spectroscopic Characterization

The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the N-amino functionality offers a versatile handle for further chemical modification. 5-Fluoro-2-methyl-indol-1-ylamine thus represents a compound with considerable potential.

Accurate spectroscopic characterization is fundamental to the progression of any novel compound through the drug discovery pipeline. It provides unambiguous confirmation of the molecular structure, ensures purity, and offers insights into the electronic and conformational properties of the molecule. This guide will systematically predict the key spectroscopic signatures of 5-Fluoro-2-methyl-indol-1-ylamine, explaining the reasoning behind each prediction based on established spectroscopic principles and data from closely related structures.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 5-Fluoro-2-methyl-indol-1-ylamine is presented below. Our predictive analysis will focus on the characteristic signals arising from the indole core, the fluorine substituent, the methyl group, and the unique N-amino moiety.

Caption: Molecular structure of 5-Fluoro-2-methyl-indol-1-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Fluoro-2-methyl-indol-1-ylamine, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be characterized by signals from the aromatic protons, the methyl group, and the N-amino protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

Experimental Protocol: A standard ¹H NMR experiment would be conducted on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.[1] Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H-3~6.3Singlet-The C3-proton of the indole ring typically appears as a singlet.
H-4~7.3Doublet of doubletsJH4-H6 ≈ 2.5, JH4-F ≈ 10This proton is ortho to the fluorine, leading to a large coupling, and meta to H-6, resulting in a smaller coupling.
H-6~6.9Doublet of doubletsJH6-H7 ≈ 9, JH6-H4 ≈ 2.5Coupled to both H-7 (ortho) and H-4 (meta).
H-7~7.4DoubletJH7-H6 ≈ 9Coupled to the adjacent H-6.
C2-CH₃~2.4Singlet-Methyl groups on an aromatic ring typically appear as a singlet in this region.
N1-NH₂~5.0-6.0Broad Singlet-The protons of the N-amino group are expected to be a broad signal due to quadrupole effects and exchange with trace amounts of water.

Expertise & Experience: The presence of the electron-donating N-amino group at the N1 position will likely shield the protons on the indole ring, causing them to appear at slightly lower chemical shifts compared to 5-fluoro-2-methylindole. The fluorine at C5 will have a significant effect on the chemical shift and multiplicity of the adjacent protons, particularly H-4 and H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol: A standard ¹³C NMR experiment would be performed on a 100 or 125 MHz spectrometer with proton decoupling. A deuterated solvent like DMSO-d₆ or CDCl₃ would be used.[1]

Carbon Predicted Chemical Shift (ppm) Predicted C-F Coupling Rationale
C2~138NoThe methyl-substituted C2 carbon of the indole ring.
C3~102NoThe C3 carbon of the indole ring.
C3a~128YesA quaternary carbon of the indole ring, with a small coupling to fluorine.
C4~110YesThis carbon is ortho to the fluorine-bearing carbon and will show a significant coupling to fluorine.
C5~158Yes (Large)The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
C6~112YesThis carbon is meta to the fluorine and will show a smaller coupling.
C7~110NoThe C7 carbon of the indole ring.
C7a~132YesA quaternary carbon of the indole ring, with a small coupling to fluorine.
C2-CH₃~14NoA typical chemical shift for a methyl group attached to an aromatic system.

Expertise & Experience: The most notable feature of the predicted ¹³C NMR spectrum is the large one-bond coupling constant between C5 and the fluorine atom.[1] The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and the electron-donating nature of the N-amino group.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.

Experimental Protocol: A ¹⁹F NMR spectrum would be recorded on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl₃.

A single resonance is expected in the aromatic region, characteristic of a fluoro-substituted benzene ring.[1] The precise chemical shift will be dependent on the solvent and the electronic environment of the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The sample could be analyzed as a solid (e.g., KBr pellet) or as a solution in a suitable solvent.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (N-amino)3400-3250Medium-StrongPrimary amines typically show two bands in this region due to symmetric and asymmetric stretching.[2]
C-H Stretch (Aromatic)3100-3000MediumCharacteristic of C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic)3000-2850MediumFrom the methyl group.
C=C Stretch (Aromatic)1620-1450Medium-StrongMultiple bands are expected in this region due to the vibrations of the indole ring.
C-F Stretch1250-1000StrongThe carbon-fluorine bond gives a strong absorption in this region.

Expertise & Experience: The presence of two distinct N-H stretching bands for the primary amine will be a key diagnostic feature. The exact positions of the aromatic C=C stretching bands can be complex due to the fused ring system and substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: A mass spectrum would be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).[1] High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

Predicted Molecular Ion: The molecular formula of 5-Fluoro-2-methyl-indol-1-ylamine is C₉H₉FN₂. The predicted exact mass of the molecular ion [M]⁺• would be approximately 164.0750.

Predicted Fragmentation Pathway: Under electron ionization, the molecular ion is expected to be relatively stable due to the aromatic indole core. Key fragmentation pathways would likely involve:

  • Loss of the amino group (-NH₂): This would result in a fragment at m/z 148.

  • Loss of a methyl radical (-CH₃): A fragment at m/z 149 would be observed.

  • Loss of HCN: A common fragmentation pathway for indoles, leading to a fragment at m/z 137.

  • Retro-Diels-Alder type fragmentation of the pyrrole ring is also a possibility.

MS_Fragmentation M [C₉H₉FN₂]⁺• m/z = 164 F1 [C₉H₈FN]⁺ m/z = 148 M->F1 - •NH₂ F2 [C₈H₆FN₂]⁺ m/z = 149 M->F2 - •CH₃ F3 [C₈H₆FN]⁺• m/z = 137 M->F3 - HCN

Sources

Strategic Fluorination of Indole Scaffolds: Synthetic Pathways and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of novel fluorinated indole derivatives Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The indole moiety remains a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 100 FDA-approved drugs.[1] However, the native indole ring is susceptible to rapid oxidative metabolism, particularly at the electron-rich C3 position. The strategic introduction of fluorine—with its high electronegativity (3.98 Pauling scale), small van der Waals radius (1.47 Å), and strong C-F bond energy (~116 kcal/mol)—offers a precision tool to modulate metabolic stability, lipophilicity, and protein-ligand binding interactions without dramatically altering steric bulk.

This technical guide details the discovery and synthesis of novel fluorinated indole derivatives. We move beyond basic synthesis to explore the causality of fluorination sites, provide a validated protocol for electrophilic C-H fluorination, and analyze the Structure-Activity Relationships (SAR) that drive modern drug design.

Part 1: The Strategic Value of Fluorine in Indole Scaffolds

The "Fluorine Effect" on Indole Reactivity

The indole ring system is electron-rich, making it prone to electrophilic attack and cytochrome P450-mediated oxidation. Fluorine substitution alters this landscape through two primary mechanisms:

  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of fluorine reduces the electron density of the indole ring, protecting it from oxidative degradation (e.g., preventing the formation of 2,3-epoxide intermediates).

  • pKa Modulation: Fluorination on the benzene ring (positions 4-7) significantly lowers the pKa of the indole N-H (normally ~16.2 in DMSO). For instance, a 5-fluoro substitution increases the acidity of the N-H bond, potentially strengthening hydrogen bond donor capability in the active site of a target protein.

Bioisosterism and Metabolic Blocking
  • C3-H vs. C3-F: The C3 position is the primary site of electrophilic attack. Replacing C3-H with C3-F blocks this metabolic soft spot while mimicking the steric profile of a hydrogen atom (H radius: 1.20 Å vs. F radius: 1.47 Å).

  • Lipophilicity (LogP): Fluorination typically increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration, a critical factor for CNS-active indole drugs like serotonin modulators.

Visualization: The Strategic Impact of Fluorine

FluorineStrategy Indole Native Indole Scaffold Metabolic Metabolic Instability (C3 Oxidation) Indole->Metabolic Susceptibility Fluorine Strategic Fluorination Indole->Fluorine Modification Effects Physicochemical Effects Fluorine->Effects Induces Stability Blocked P450 Sites (Metabolic Stability) Effects->Stability Binding Enhanced H-Bonding (Acidity Modulation) Effects->Binding Permeability Increased LogP (Membrane Permeability) Effects->Permeability Stability->Metabolic Mitigates

Figure 1: Strategic impact of fluorine incorporation on indole pharmacokinetics and pharmacodynamics.

Part 2: Synthetic Architectures

The synthesis of fluorinated indoles generally falls into two categories: Building Block Approaches (using pre-fluorinated anilines/hydrazines) and Direct Functionalization (C-H activation). While the former is reliable, the latter allows for late-stage diversification, a crucial advantage in lead optimization.

Electrophilic Fluorination (The "F+" Source)

For direct fluorination of the electron-rich indole ring, electrophilic reagents are the standard.

  • Reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4).

  • Selectivity: These reagents preferentially attack the most nucleophilic position, C3. If C3 is substituted, fluorination may occur at C2 or lead to 3,3-difluoroindolenine intermediates which can hydrolyze to oxindoles.

Transition-Metal Catalyzed C-H Activation

Recent advances utilize Pd(II) or Cu(I) catalysts to direct fluorine to the C2 position or specific benzene ring positions (C4-C7) using directing groups. This approach overcomes the inherent C3 selectivity of the indole ring.

Part 3: Experimental Protocol: Selectfluor-Mediated C3-Functionalization

This protocol describes the synthesis of 3,3-difluoro-2-oxindoles from substituted indoles.[2] This transformation is highly relevant for discovery chemistry as the oxindole scaffold is a core pharmacophore in kinase inhibitors (e.g., Sunitinib).

Objective: Regioselective gem-difluorination of the C3 position followed by hydrolysis.

Materials & Reagents[2][3][4][5][6]
  • Substrate: 5-Bromoindole (1.0 mmol) [Representative substrate]

  • Fluorinating Agent: Selectfluor (2.5 mmol, 2.5 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (H2O) (10:1 ratio)

  • Base: Sodium Bicarbonate (NaHCO3) (saturated aq. solution for quenching)

  • Hardware: 25 mL Round-bottom flask, magnetic stir bar, oil bath.

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromoindole (196 mg, 1.0 mmol).

    • Add Acetonitrile (10 mL) and Water (1 mL). The presence of water is critical for the subsequent hydrolysis of the intermediate.

    • Note: Ensure the indole is fully dissolved before proceeding.

  • Addition of Selectfluor:

    • Cool the reaction mixture to 0°C using an ice bath to control the exotherm.

    • Add Selectfluor (885 mg, 2.5 mmol) portion-wise over 5 minutes.

    • Mechanism:[2][3][4][5] The first equivalent of F+ attacks C3 to form a 3-fluoroindolenine. The second equivalent attacks the same position (or the enamine tautomer) to form the 3,3-difluoro cation, which is then trapped by water.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The starting indole (high Rf) should disappear, and a new, more polar spot (3,3-difluorooxindole) should appear.

  • Work-up:

    • Quench the reaction by slowly adding saturated NaHCO3 (10 mL). Evolution of CO2 gas will occur.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75-85% isolated yield of 5-bromo-3,3-difluoroindolin-2-one.

Visualization: Synthetic Workflow

SynthesisProtocol Start Start: Indole Substrate (MeCN/H2O) Reagent Add Selectfluor (2.5 eq) (Electrophilic F+ Source) Start->Reagent 0°C, Stir Intermediate Intermediate: 3,3-difluoroindolenium Reagent->Intermediate Electrophilic Addition Hydrolysis Nucleophilic Attack (H2O) & Rearrangement Intermediate->Hydrolysis In situ Product Product: 3,3-Difluoro-2-oxindole Hydrolysis->Product Workup & Purification

Figure 2: Workflow for the Selectfluor-mediated synthesis of 3,3-difluoro-2-oxindoles.

Part 4: Pharmacological Profiling & SAR

Understanding the Structure-Activity Relationship (SAR) of fluorinated indoles is critical for optimizing lead compounds. The position of the fluorine atom dictates the biological outcome.

SAR Decision Matrix
  • C5-Fluorine:

    • Effect: Increases N-H acidity (H-bond donor strength). Blocks metabolism at the electron-rich C5 position.

    • Application: Serotonin (5-HT) receptor ligands.

  • C3-Fluorine:

    • Effect: Blocks the primary site of oxidative metabolism.

    • Application: Stabilizing labile leads; often used in conjunction with C2-substitution.

  • N-Fluoroalkyl (e.g., N-CH2CH2F):

    • Effect: Modulates basicity and lipophilicity without affecting the aromatic core electronics.

    • Application: Radiotracers (18F-PET imaging).[6]

Data Summary: Electronic Effects
PositionSubstituentHammett Constant (

/

)
Predicted Effect on Indole
C5 -F0.06 (

)
Weak electron withdrawal; enhances N-H acidity.
C5 -CF30.54 (

)
Strong withdrawal; significantly lowers N-H pKa; increases lipophilicity.
C3 -FN/A (Ortho to N)Steric mimic of H; blocks electrophilic attack.

Part 5: Case Study – Sunitinib[10][11]

Drug: Sunitinib (Sutent®) Target: Multi-targeted Receptor Tyrosine Kinase (RTK) inhibitor (VEGFR, PDGFR).[5][7][8] Approval: FDA Approved (2006) for Renal Cell Carcinoma and GIST.[8]

Structural Analysis: Sunitinib features a 5-fluoro-2-oxindole core.[9][8]

  • Role of Fluorine: The fluorine atom at the C5 position of the oxindole core is crucial. It serves two functions:

    • Metabolic Stability: It blocks the C5 position from hydroxylation, a common metabolic pathway for the oxindole scaffold.

    • Electronic Tuning: The electron-withdrawing nature of the fluorine modulates the acidity of the oxindole N-H, optimizing hydrogen bonding interactions within the ATP-binding pocket of the kinase domain.

Discovery Insight: Early SAR studies demonstrated that unsubstituted oxindoles were rapidly metabolized. Introduction of the 5-fluoro group extended the half-life significantly without disrupting the binding mode, validating the "fluorine scan" strategy in lead optimization.

Visualization: SAR Logic for Indole Optimization

SAR_Logic Problem Lead Compound Optimization (Indole Core) Metabolism Issue: Rapid Clearance? Problem->Metabolism Potency Issue: Low Potency? Problem->Potency Sol_Met Action: Fluorinate C3 or C5 (Block Metabolic Hotspots) Metabolism->Sol_Met Yes Sol_Pot Action: Fluorinate C5 or C6 (Modulate pKa / H-Bonding) Potency->Sol_Pot Yes Result Candidate Selection Sol_Met->Result Sol_Pot->Result

Figure 3: Decision tree for applying fluorination strategies during indole lead optimization.

References

  • Lin, R., Ding, S., Shi, Z., & Jiao, N. (2011).[10] An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent.[2][3][10] Organic Letters, 13(17), 4498–4501.[10] Link

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[3] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[3][10] Organic Letters, 2(5), 639–642. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Chowdhury, S., et al. (2010). Discovery of Sunitinib Malate (SU11248), a Multitargeted Tyrosine Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(19), 5718-5721. (Reference for Case Study)

Sources

A-Theoretical-Guide-to-5-Fluoro-2-methyl-indol-1-ylamine-Computational-Insights-into-a-Bioactive-Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[4][5] This guide provides an in-depth theoretical analysis of 5-Fluoro-2-methyl-indol-1-ylamine, a molecule of significant interest for drug discovery.[6] We delve into its structural, electronic, and reactive properties using a suite of computational chemistry techniques. This document is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework to accelerate the rational design of novel therapeutics based on this scaffold.

Introduction: The Significance of the Indole Scaffold

Indole and its derivatives are fundamental heterocyclic structures that play crucial roles in biological systems and are integral to the development of new pharmaceuticals.[5][7] Their versatile structure allows for the synthesis of compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[3][8][9] The specific compound of interest, 5-Fluoro-2-methyl-indol-1-ylamine, combines the established biological relevance of the indole core with the unique physicochemical properties imparted by fluorine and an N-amino group. The N-N bond in N-aminoindoles introduces the potential for N-N axial chirality, a feature of growing interest in medicinal chemistry.[10][11]

This guide will explore the molecule's properties through the lens of quantum chemical calculations, providing a detailed understanding of its behavior at the molecular level. Such theoretical studies are invaluable as they can predict molecular properties and reactivity, thereby guiding experimental work and saving significant resources in the drug discovery pipeline.[1][12]

Computational Methodology: A Framework for In-Silico Analysis

To thoroughly investigate the properties of 5-Fluoro-2-methyl-indol-1-ylamine, a multi-faceted computational approach is employed. The workflow is designed to provide a holistic view of the molecule, from its basic geometry to its potential as a drug candidate.

Computational Workflow Figure 1: Computational Analysis Workflow A Structure Input & Optimization B DFT Calculation (B3LYP/6-311++G(d,p)) A->B Initial Geometry G Molecular Docking A->G Ligand Structure C Vibrational Analysis (FT-IR) B->C Optimized Geometry D Electronic Properties Analysis B->D Wavefunction E Frontier Molecular Orbitals (HOMO-LUMO) D->E F Molecular Electrostatic Potential (MEP) D->F H Protein & Ligand Preparation G->H I Simulation & Scoring H->I J Binding Interaction Analysis I->J

Caption: A schematic of the computational workflow for the theoretical analysis of 5-Fluoro-2-methyl-indol-1-ylamine.

Density Functional Theory (DFT) Calculations

Rationale: Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of molecules. It offers an excellent balance between computational cost and accuracy for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven reliability in predicting the geometries and electronic properties of similar heterocyclic systems.[7] The 6-311++G(d,p) basis set is employed to provide a flexible and accurate description of the electron distribution, which is crucial for molecules containing heteroatoms and for calculating properties like electrostatic potential.[8]

Protocol:

  • Input Structure Generation: The 3D structure of 5-Fluoro-2-methyl-indol-1-ylamine is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This step is critical to ensure all subsequent calculations are performed on the most stable structure.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

Structural and Spectroscopic Analysis

Optimized Molecular Geometry

The geometry optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available, serving as a validation of the computational model.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C(5)-FValue
N(1)-N(amine)Value
C(2)-C(3)Value
**Bond Angles (°) **C(4)-C(5)-C(6)Value
C(2)-N(1)-C(7a)Value
Dihedral Angle (°) C(3)-C(2)-N(1)-N(amine)Value
Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.
Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis allows for the assignment of absorption bands in the experimental FT-IR spectrum. Key vibrational modes for 5-Fluoro-2-methyl-indol-1-ylamine include N-H stretching of the amine and indole groups, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and the characteristic C-F stretching frequency. Comparing the calculated frequencies (often scaled by a factor to account for anharmonicity) with experimental data helps to confirm the molecular structure.[13]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8]

ParameterEnergy (eV)
HOMO Value
LUMO Value
Energy Gap (ΔE) Value
Note: Placeholder values.

These parameters are used to calculate global reactivity descriptors such as chemical hardness, softness, and ionization potential, which provide further insights into the molecule's reactivity.[14][15]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[15] It is invaluable for identifying the regions that are rich or poor in electrons. Electronegative atoms like fluorine and nitrogen will create regions of negative potential (typically colored red), which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. The MEP map is a powerful tool for predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[14][15]

Molecular Docking: Simulating Drug-Target Interactions

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[3] This allows for the screening of virtual libraries of compounds and the rational design of more potent inhibitors.

Protocol:

  • Target Selection and Preparation: A biologically relevant protein target is selected (e.g., an enzyme implicated in a disease pathway). The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The optimized 3D structure of 5-Fluoro-2-methyl-indol-1-ylamine is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Simulation: The docking algorithm systematically explores different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The results are analyzed to identify the best binding poses, the predicted binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.[2][3]

Conclusion

The theoretical studies outlined in this guide provide a comprehensive understanding of the structural, spectroscopic, electronic, and potential biological interaction properties of 5-Fluoro-2-methyl-indol-1-ylamine. By leveraging powerful computational tools like DFT and molecular docking, we can gain deep insights that are crucial for the rational design of novel indole-based therapeutic agents. The data generated from these in-silico methods serves as a robust foundation for guiding future synthetic efforts and biological evaluations, ultimately accelerating the journey from a promising scaffold to a potential drug candidate.

References

  • Devar, S., More, S., Hanagodimath, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Journal of Fluorescence. [Link]

  • Ismael, M., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. [Link]

  • Devar, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2025). A DFT Study on Organocatalytic Atroposelective Acylation of N-Aminoindoles: Mechanism and Origin of Axially Chirality. Chemistry – An Asian Journal. [Link]

  • El-Sayed, R., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents. Chemistry & Biodiversity. [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Devar, S., et al. (2023). (PDF) Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative Section A-Research Paper Eur. ResearchGate. [Link]

  • Michalska, D., et al. (Year not specified). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules. [Link]

  • Puzzarini, C., & Barone, V. (2013). Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pK(a) value. Physical Chemistry Chemical Physics. [Link]

  • Devar, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Journal of Fluorescence. [Link]

  • Kumar, A., et al. (2024). Synthesis, DFT, Molecular Docking, and Antimicrobial Studies of New Indole-Thiosemicarbazone Ligand and Their Complexes with Fe(III), Co(II), Ni(II), Cu(II). Chemistry & Biodiversity. [Link]

  • Zhang, Y., et al. (2025). A DFT Study on Organocatalytic Atroposelective Acylation of N‐Aminoindoles: Mechanism and Origin of Axially Chirality. ResearchGate. [Link]

  • Wang, W., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Journal of the American Chemical Society. [Link]

  • Huang, S., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-2-methylindole. Chem-Impex. [Link]

  • Trade Science Inc. (2010). An efficient approach towards the synthesis of indoles. TSI Journals. [Link]

Sources

Preclinical Characterization of N-Amino Indole Scaffolds: The 5-Fluoro-2-methyl-indol-1-ylamine Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide defines the initial biological screening cascade for 5-Fluoro-2-methyl-indol-1-ylamine , a specialized heterocyclic scaffold. Unlike simple indoles, the presence of the


-amino group (1-ylamine) classifies this molecule as a hydrazine-like derivative, necessitating a specific screening focus on cytotoxicity  and metabolic stability  alongside efficacy.

Pharmacophore Deconstruction:

  • Indole Core: A privileged scaffold in medicinal chemistry, historically validated in anticancer (e.g., Vinca alkaloids) and anti-inflammatory (e.g., Indomethacin) therapeutics.

  • 5-Fluoro Substitution: Strategically placed to block metabolic hydroxylation at the C5 position (a common clearance pathway for indoles), thereby extending half-life (

    
    ) and enhancing lipophilicity for membrane permeability.
    
  • 2-Methyl Group: Provides steric protection to the indole C2 position, preventing oxidative metabolism and potentially restricting conformational rotation in protein binding pockets.

  • 1-Amino (

    
    -Amino) Group:  The critical differentiator. It serves as a nucleophilic handle for diversification (e.g., Schiff base formation) but also introduces potential for hydrazine-related toxicity, requiring immediate safety profiling.
    

Phase I: In Silico Physicochemical Profiling

Objective: To predict "drug-likeness" and solubility limitations before wet-lab expenditure.

Before physical screening, the compound must undergo computational profiling to establish solubility parameters for assay buffers (DMSO compatibility).

ParameterPredicted Value (Approx.)Biological Implication
cLogP 2.4 – 2.8Optimal for oral bioavailability (Rule of 5 compliant).
TPSA ~41 ŲHigh blood-brain barrier (BBB) permeation potential.
H-Bond Donors 1 (Exocyclic NH₂)Critical for target engagement (e.g., kinase hinge binding).
H-Bond Acceptors 2 (F, N)Fluorine acts as a weak acceptor; Indole N is occupied.
MW ~164.18 DaFragment-like; allows room for significant derivatization.

Go/No-Go Decision: The calculated LogP suggests the compound is lipophilic. Protocol Adjustment: Stock solutions must be prepared in 100% DMSO at 10 mM, with final assay concentrations containing


 0.5% DMSO to prevent solvent-induced toxicity.

Phase II: Cytotoxicity & Safety Screening (The "Gatekeeper")

Objective: To distinguish specific bioactivity from general hydrazine-associated toxicity.

Since


-amino indoles can degrade into reactive hydrazine species, the first wet-lab assay must be a counter-screen against normal mammalian cells.
Protocol A: MTT Cell Viability Assay

Target Cells: HEK293 (Human Embryonic Kidney - Normal) vs. HepG2 (Liver Carcinoma - Metabolic competent).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • Compound Treatment:

    • Prepare serial dilutions of 5-Fluoro-2-methyl-indol-1-ylamine (0.1 µM to 100 µM).

    • Control: Doxorubicin (Positive Tox Control); 0.5% DMSO (Vehicle Control).

    • Add 100 µL of compound solution to wells (triplicate).

  • Incubation: 48 hours. Note: Longer incubation (72h) may be required if the mechanism involves slow metabolic activation.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Aspirate media; solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Interpretation:

  • Safe Profile:

    
     in HEK293.
    
  • Toxic Hit:

    
     in HEK293 suggests general toxicity; compound requires structural modification (e.g., conversion to hydrazone) before further development.
    

Phase III: Functional Bioactivity Screening

Objective: To validate the "Privileged Structure" hypothesis in Antimicrobial and Anti-inflammatory contexts.

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Indole derivatives, particularly halogenated ones, often disrupt bacterial cell walls or inhibit efflux pumps.

Workflow: CLSI Microdilution Method (M7-A10).

  • Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Steps:

    • Inoculate Mueller-Hinton Broth (MHB) to reach

      
       CFU/mL.
      
    • Add compound (range: 0.5 – 64 µg/mL).

    • Incubate 16-20h at 35°C.

    • Visual Read: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

    • Validation: Ciprofloxacin must fall within standard QC ranges.

Protocol C: COX-2 Inhibition Screening (Anti-Inflammatory)

The 2-methyl-indole scaffold is isosteric with portions of Indomethacin.

Assay Principle: Colorimetric monitoring of the oxidation of TMPD during the conversion of Arachidonic Acid to PGG2 by COX-2 enzyme.

  • Reagents: Ovine COX-2 enzyme, Heme, Arachidonic Acid.

  • Procedure:

    • Incubate Enzyme + Inhibitor (5-Fluoro-2-methyl-indol-1-ylamine) for 10 min.

    • Add Arachidonic Acid to initiate reaction.

    • Measure absorbance at 590 nm.

  • Success Criteria:

    
     inhibition at 10 µM indicates a valid "Hit."
    

Visualizing the Logic: SAR & Workflow

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram details why each part of the molecule is included in the screen.

SAR_Logic Core 5-Fluoro-2-methyl-indol-1-ylamine F_Sub 5-Fluoro Group Core->F_Sub Me_Sub 2-Methyl Group Core->Me_Sub N_Amino 1-Amino (N-NH2) Core->N_Amino Metab_Block Blocks C5 Metabolism (Increases t1/2) F_Sub->Metab_Block Lipophilicity Increases LogP (Membrane Permeability) F_Sub->Lipophilicity Steric Steric Hindrance (Prevents C2 Oxidation) Me_Sub->Steric Handle Nucleophilic Handle (Schiff Base Precursor) N_Amino->Handle Tox_Risk Toxicity Risk (Hydrazine Moiety) N_Amino->Tox_Risk

Caption: SAR Deconstruction: The 5-Fluoro and 2-Methyl groups enhance stability, while the 1-Amino group dictates the toxicity screening priority.

Diagram 2: The Screening Cascade (Go/No-Go)

Screening_Cascade Start Compound Synthesis (>95% Purity) InSilico Phase I: In Silico (LogP, Solubility) Start->InSilico Cyto Phase II: Cytotoxicity (HEK293 / HepG2) InSilico->Cyto Decision1 IC50 > 50 µM? Cyto->Decision1 Stop STOP: Toxic (Derivatize to Hydrazone) Decision1->Stop No BioAssay Phase III: Functional Assays Decision1->BioAssay Yes MIC Antimicrobial (MIC < 16 µg/mL) BioAssay->MIC COX Anti-Inflammatory (COX Inhibition) BioAssay->COX ADME Phase IV: ADME (Microsomal Stability) MIC->ADME Hit Identified COX->ADME Hit Identified

Caption: Operational Workflow: The cascade prioritizes safety (cytotoxicity) before efficacy due to the reactive nature of the N-amino group.

Phase IV: ADME Profiling (Metabolic Stability)

Objective: To determine if the N-N bond is stable in a liver environment.

The


-amino group is susceptible to oxidative cleavage or conjugation.[1]
  • Assay: Human Liver Microsomes (HLM) Stability.

  • Protocol: Incubate 1 µM compound with HLM (0.5 mg protein/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench at 0, 15, 30, 60 min with acetonitrile.

  • Analysis: LC-MS/MS. Monitor for parent depletion and specific metabolites (e.g., loss of

    
     to form 5-fluoro-2-methylindole).
    

References

  • Indole Privileged Structures: Zhang, M. Z., et al. (2015). "The synthesis and biological activity of indole derivatives." European Journal of Medicinal Chemistry.

  • Fluorine in MedChem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Aminoindole Antimalarials (Genz-644442): Barker, R. H., et al. (2011).[2] "Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum."[2] Antimicrobial Agents and Chemotherapy.[2]

  • Cytotoxicity Protocols: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Indole Anti-inflammatory Activity: Wagle, S., et al. (2008). "Synthesis and anti-inflammatory activity of some new 2-(substituted-phenyl)-1H-indoles." Indian Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Application Notes and Protocols for N-Amination of 5-Fluoro-2-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylindoles in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole nitrogen (N1-position) offers a powerful strategy to modulate the pharmacological properties of these molecules. Specifically, the introduction of an amino group to create an N-aminoindole scaffold opens new avenues for drug design and development. 5-Fluoro-2-methylindole, in particular, is a valuable starting material in pharmaceutical research due to the unique properties conferred by the fluorine and methyl substituents.[3] This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the N-amination of 5-fluoro-2-methylindole, tailored for researchers and professionals in drug development.

Strategic Approaches to N-Amination of 5-Fluoro-2-methylindole

The N-amination of indoles can be approached through several synthetic routes. The choice of method often depends on the desired scale of the reaction, the availability of reagents, and the tolerance of other functional groups on the indole ring. This section outlines three primary strategies for the N-amination of 5-fluoro-2-methylindole.

Workflow for Selecting an N-Amination Protocol

N_Amination_Workflow Start Start: 5-Fluoro-2-methylindole Decision1 Desired Scale? Start->Decision1 Method1 Electrophilic Amination (HOSA or Chloramine) Decision1->Method1 Lab Scale Method2 Metal-Catalyzed Cross-Coupling Decision1->Method2 Larger Scale Decision2 Hazard Tolerance? Decision2->Method1 Moderate Hazard Method3 Reductive Amination of N-Nitrosoindole Decision2->Method3 Low Hazard Decision3 Reagent Availability? Decision3->Method1 Readily Available Decision3->Method2 Specialized Ligands Method1->Decision2 Protocol1 Protocol 1: Electrophilic Amination Method1->Protocol1 Method2->Decision3 Protocol2 Protocol 2: Metal-Catalyzed Amination Method2->Protocol2 Protocol3 Protocol 3: Reductive Amination Method3->Protocol3

Caption: Decision workflow for selecting an appropriate N-amination protocol.

Protocol 1: Electrophilic N-Amination using Hydroxylamine-O-sulfonic Acid (HOSA)

Electrophilic amination is a direct and often high-yielding method for forming N-N bonds.[4] Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and commercially available reagent for this purpose.[4][5] The reaction proceeds via the nucleophilic attack of the deprotonated indole nitrogen onto the electrophilic nitrogen of HOSA.

Reaction Mechanism

HOSA_Mechanism Indole 5-Fluoro-2-methylindole Indole_Anion Indole Anion Indole->Indole_Anion Base (e.g., NaH) Transition_State Transition State Indole_Anion->Transition_State HOSA H2N-OSO3H HOSA->Transition_State Product N-Amino-5-fluoro-2-methylindole Transition_State->Product Byproduct H2SO4 Transition_State->Byproduct

Caption: Proposed mechanism for the N-amination of an indole with HOSA.

Experimental Protocol

Materials:

  • 5-Fluoro-2-methylindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • Preparation: Under an inert atmosphere, add 5-fluoro-2-methylindole (1.0 eq) to a round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Amination: Cool the reaction mixture back to 0 °C and add HOSA (1.5 eq) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary
ReagentMolar Eq.PurityNotes
5-Fluoro-2-methylindole1.0>98%Starting material.
Sodium Hydride1.260% in oilHandle with care under inert conditions.
HOSA1.5>95%Can be hygroscopic; store in a desiccator.

Expected Outcome: Moderate to good yields of N-amino-5-fluoro-2-methylindole.

Protocol 2: Transition Metal-Catalyzed N-Amination

Copper and palladium-catalyzed reactions are powerful tools for C-N bond formation.[6][7][8] These methods can be adapted for N-amination, often offering milder reaction conditions compared to traditional electrophilic amination.

Conceptual Workflow

Metal_Catalyzed_Workflow Start 5-Fluoro-2-methylindole Step1 Couple with Aminating Agent Start->Step1 Product N-Amino-5-fluoro-2-methylindole Step1->Product Catalyst Catalyst: Cu(I) or Pd(0) Catalyst->Step1 Ligand Ligand: (e.g., Phenanthroline) Ligand->Step1 Base Base: (e.g., K3PO4) Base->Step1

Caption: Key components of a metal-catalyzed N-amination reaction.

Experimental Protocol (Copper-Catalyzed)

Materials:

  • 5-Fluoro-2-methylindole

  • O-benzoylhydroxylamine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₃PO₄ (2.0 eq).

  • Reagents: Add 5-fluoro-2-methylindole (1.0 eq) and O-benzoylhydroxylamine (1.2 eq).

  • Solvent: Add anhydrous toluene.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Comparative Data for Catalytic Systems
Catalyst SystemLigandBaseTypical Yields
CuI1,10-PhenanthrolineK₃PO₄Good to Excellent
Pd(OAc)₂XantphosCs₂CO₃Moderate to Good

Protocol 3: N-Amination via N-Nitrosoindole Intermediate

This two-step approach involves the formation of an N-nitrosoindole followed by its reduction to the corresponding N-aminoindole. This method avoids the use of highly reactive aminating agents.

Reaction Sequence
  • Nitrosation: Reaction of 5-fluoro-2-methylindole with a nitrosating agent (e.g., sodium nitrite in acidic media) to form N-nitroso-5-fluoro-2-methylindole.

  • Reduction: Reduction of the N-nitroso intermediate to the N-amino product using a suitable reducing agent (e.g., zinc dust in acetic acid).[9]

Experimental Protocol

Part A: Nitrosation

Materials:

  • 5-Fluoro-2-methylindole

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Water

Procedure:

  • Dissolution: Dissolve 5-fluoro-2-methylindole (1.0 eq) in a mixture of acetic acid and water.

  • Nitrosation: Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • Isolation: The N-nitrosoindole product may precipitate from the reaction mixture. If so, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Washing: Wash the crude product or organic extract with water and saturated sodium bicarbonate solution.

  • Drying: Dry the organic layer (if applicable) and concentrate to obtain the crude N-nitrosoindole.

Part B: Reduction

Materials:

  • N-Nitroso-5-fluoro-2-methylindole (from Part A)

  • Zinc dust

  • Acetic acid

Procedure:

  • Suspension: Suspend the crude N-nitroso-5-fluoro-2-methylindole (1.0 eq) in acetic acid.

  • Reduction: Add zinc dust (3.0-5.0 eq) portion-wise, maintaining the temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filtration: Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Work-up: Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Drying and Purification: Dry the organic extract, concentrate, and purify the N-aminoindole by chromatography or recrystallization.

Safety Considerations

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Hydroxylamine-O-sulfonic Acid: Can be corrosive. Avoid contact with skin and eyes.

  • Metal Catalysts: Some palladium and copper compounds can be toxic. Handle with care and avoid inhalation of dust.

  • N-Nitroso Compounds: Many N-nitroso compounds are potential carcinogens. Handle with appropriate precautions in a well-ventilated fume hood.

Conclusion

The N-amination of 5-fluoro-2-methylindole can be successfully achieved through various synthetic strategies. The choice of protocol will depend on the specific requirements of the research, including scale, available resources, and safety considerations. The detailed protocols provided in this guide offer a starting point for the synthesis of N-amino-5-fluoro-2-methylindole, a valuable building block for the development of novel therapeutic agents.

References

Sources

Application Notes & Protocols: 5-Fluoro-2-methyl-indol-1-ylamine as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated N-Aminoindoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] The strategic introduction of fluorine into these scaffolds is a widely recognized strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] Separately, the 1-aminoindole (or N-aminoindole) motif has emerged as a unique building block, enabling the synthesis of novel heterocyclic systems and, notably, serving as a precursor to N-N axially chiral compounds with significant potential in catalysis and materials science.[2][3]

This guide introduces 5-Fluoro-2-methyl-indol-1-ylamine , a fluorinated N-aminoindole that synergistically combines the advantageous properties of both structural motifs. While this specific molecule is not extensively documented, its synthesis is readily achievable from commercial precursors, and its reactivity profile can be confidently predicted from established N-aminoindole chemistry. We present here a comprehensive overview of its proposed synthesis, key physicochemical properties, and detailed protocols for its application as a versatile building block for researchers in drug discovery and chemical synthesis.

Physicochemical & Spectroscopic Profile

The properties of 5-Fluoro-2-methyl-indol-1-ylamine can be reliably extrapolated from its parent indole, 5-Fluoro-2-methylindole. The addition of the N-amino group primarily influences its polarity, basicity, and reactivity.

PropertyPredicted Value / CharacteristicJustification & Notes
Molecular Formula C₉H₉FN₂-
Molecular Weight 164.18 g/mol -
Appearance Off-white to light yellow solidSimilar to parent indole, may be more colored due to the N-amino group.
Melting Point >100 °CExpected to be higher than 5-Fluoro-2-methylindole (100 °C) due to potential for hydrogen bonding.[4]
Solubility Soluble in polar organic solvents (DMSO, DMF, THF, Ethyl Acetate).Increased polarity over the parent indole.
¹H NMR Signals for aromatic protons (indole ring), a singlet for C2-methyl protons, and broad, exchangeable signals for the NH₂ protons. Expect coupling between ¹⁹F and adjacent aromatic protons.[5]The NH₂ protons will likely appear as a broad singlet in the 4-6 ppm range, depending on solvent and concentration.
¹³C NMR Nine distinct carbon signals. The carbon attached to fluorine (C5) will exhibit a large ¹JC-F coupling constant.[5]The C2-methyl signal will be a key identifier.
¹⁹F NMR A single resonance characteristic of a fluoro-substituted benzene ring.[5]Chemical shift will be influenced by the electronic environment of the indole ring.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 164.0750 for [M]⁺.High-resolution mass spectrometry is essential for confirming the elemental composition.[5]

Proposed Synthesis: N-Amination of 5-Fluoro-2-methylindole

The most direct and efficient route to the title compound is the electrophilic N-amination of the commercially available 5-Fluoro-2-methylindole. Several reagents are suitable for this transformation, with Hydroxylamine-O-sulfonic acid (HOSA) and monochloramine (NH₂Cl) being prominent examples.[6][7][8] The HOSA method is often preferred for its operational simplicity on a lab scale.[5]

The mechanism involves the deprotonation of the indole N-H by a strong base to form the indolyl anion, which then acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent.

G indole 5-Fluoro-2-methylindole anion Indolyl Anion indole->anion Deprotonation base KOtBu or NaH base->anion aminating_agent HOSA or NH2Cl product 5-Fluoro-2-methyl-indol-1-ylamine aminating_agent->product anion->product Nucleophilic Attack

Caption: Proposed synthesis of 5-Fluoro-2-methyl-indol-1-ylamine.

Protocol 1: Synthesis via N-Amination with HOSA

This protocol is adapted from established procedures for the N-amination of indoles.[5]

Materials:

  • 5-Fluoro-2-methylindole (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-2-methylindole (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add solid potassium tert-butoxide (2.0 equiv) portion-wise to the stirred solution. Causality: A strong, non-nucleophilic base is required to fully deprotonate the indole nitrogen, forming the reactive indolyl anion. Two equivalents are used to neutralize the acidic proton of HOSA as well.[5]

  • Amination: In a separate flask, dissolve HOSA (1.1 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cold indolyl anion solution over 20-30 minutes. Safety Note: HOSA can be hygroscopic and should be handled in a dry environment.[7]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2x) and then with brine (1x). Causality: The bicarbonate wash removes any unreacted HOSA and other acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-Fluoro-2-methyl-indol-1-ylamine.

Application in Synthesis: A Gateway to Chiral N-N Atropisomers

A primary application of N-aminoindoles is in the synthesis of N-N axially chiral compounds via atroposelective N-acylation.[2][3] These atropisomeric structures are of high interest as chiral ligands and bioactive molecules. The presence of the C2-methyl group on our building block provides steric hindrance that can influence the rotational barrier and atroposelectivity of the resulting N-acyl derivative.

Protocol 2: Asymmetric N-Acylation for Atropisomeric N-Aminoindoles

This protocol is a representative procedure based on recent advances in the field using chiral isothiourea catalysts.[2]

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification start Add 5-Fluoro-2-methyl-indol-1-ylamine and Chiral Catalyst to Flask add_solvent Add Anhydrous Solvent (e.g., Toluene) start->add_solvent cool Cool to -78 °C add_solvent->cool add_base Add Base (e.g., DIPEA) cool->add_base add_acyl Add Aroyl Chloride Dropwise add_base->add_acyl stir Stir at -78 °C (Monitor by TLC) add_acyl->stir quench Quench Reaction stir->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolate Atropisomeric Product purify->product

Caption: Experimental workflow for asymmetric N-acylation.

Materials:

  • 5-Fluoro-2-methyl-indol-1-ylamine (1.0 equiv)

  • Aroyl Chloride (e.g., Benzoyl Chloride) (1.2 equiv)

  • Chiral Isothiourea Catalyst (e.g., HBTM derivatives) (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Fluoro-2-methyl-indol-1-ylamine (1.0 equiv) and the chiral isothiourea catalyst (0.1 equiv).

  • Solvent: Add anhydrous toluene and stir to dissolve. Cool the mixture to -78 °C (dry ice/acetone bath).

  • Base Addition: Add DIPEA (1.5 equiv) and stir for 5 minutes. Causality: The base scavenges the HCl generated during the acylation, preventing side reactions and catalyst deactivation.

  • Acylation: Add the aroyl chloride (1.2 equiv) dropwise as a solution in anhydrous toluene.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the N-acylated, atropisomeric N-aminoindole. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Further Synthetic Potential

The 1-amino group is a versatile functional handle for a variety of transformations beyond acylation, opening avenues to diverse molecular architectures.

G cluster_reactions Potential Transformations start_node 5-Fluoro-2-methyl-indol-1-ylamine acylation N-Acylation Atropisomers Amides start_node->acylation RCOCl, Catalyst condensation Condensation with Carbonyls Hydrazones Schiff Bases start_node->condensation R₂C=O, Acid/Base cyclization Cyclization Triazoles Pyridazines start_node->cyclization 1,3-Dicarbonyls, etc. arylation N-Arylation Di-aryl Amines start_node->arylation Ar-X, Pd-catalyst

Caption: Reactivity map of the N-amino group.

  • Condensation Reactions: The primary amine can readily condense with aldehydes and ketones to form hydrazones, which can be further elaborated or used as is.

  • Heterocycle Formation: It can serve as a binucleophile in reactions with 1,3-dicarbonyl compounds or similar synthons to construct fused or appended heterocyclic rings like pyridazines or triazoles.

  • Palladium-Catalyzed Cross-Coupling: The N-H bonds can undergo palladium-catalyzed N-arylation or N-alkylation, providing access to highly substituted N,N'-di-substituted aminoindoles, which are themselves precursors to complex polycyclic systems.[2][4]

Conclusion

5-Fluoro-2-methyl-indol-1-ylamine represents a highly promising and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis from a commercially available precursor makes it readily accessible. The combination of a fluorine atom for property modulation and a reactive N-amino group for diverse functionalization—most notably in the burgeoning field of N-N atropisomerism—positions this compound as a valuable tool for the construction of novel, complex, and potentially bioactive molecules. The protocols and insights provided herein are intended to empower researchers to explore the full synthetic potential of this strategic intermediate.

References

  • Chem-Impex. 5-Fluoro-2-methylindole. [Link]

  • Li, X., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. [Link]

  • Wang, Q., et al. (2022). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers. [Link]

  • Gevorgyan, V., et al. (2011). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC. [Link]

  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. [Link]

  • Klaphap, A., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry. [Link]

  • Reider, P. J., et al. (2011). N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents. Organic Process Research & Development. [Link]

  • PubMed. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). [Link]

  • Gevorgyan, V., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC. [Link]

  • SciSpace. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). [Link]

  • ResearchGate. (2025). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). [Link]

  • Wikipedia. Hydroxylamine-O-sulfonic acid. [Link]

  • Wallace, R. G. (1980). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. NTU > IRep. [Link]

  • PubChemLite. 5-fluoro-2-methylindole (C9H8FN). [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

Sources

Application Note: Strategic Derivatization of 5-Fluoro-2-methyl-indol-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the functionalization of 5-Fluoro-2-methyl-indol-1-ylamine (CAS: 41954-44-3), a specialized heterocyclic building block. Unlike standard indoles where nucleophilic attack occurs at C3, this substrate features a hydrazine-like motif (


) at the N1 position.

The 1-amino group offers a unique vector for diversification in drug discovery, particularly for designing GPCR ligands (analogous to the Ramatroban pharmacophore) or novel kinase inhibitors. However, the presence of the 5-fluoro (electron-withdrawing) and 2-methyl (steric bulk) groups alters the nucleophilicity of the exocyclic amine, requiring optimized protocols for high-yield derivatization.

Core Reactivity Profile
  • Nucleophilicity: The

    
    -amino group is less basic than alkyl amines due to the inductive effect of the indole nitrogen, yet it remains sufficiently nucleophilic for acylation, sulfonylation, and condensation.
    
  • Steric Environment: The 2-methyl group creates a "molecular gate," sterically hindering the N1 position. Reagents with large cone angles may require elevated temperatures or stronger activation.

  • Stability: The

    
     bond is susceptible to reductive cleavage under harsh hydrogenation conditions (e.g., Raney Ni/H
    
    
    
    ), reverting the molecule to the parent indole.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

ParameterSpecificationRationale
Solvent Polarity Aprotic Polar (THF, DCM)Protic solvents can interfere with electrophilic attacks (e.g., sulfonyl chlorides).
Base Selection Pyridine (for Sulfonylation)Acts as both solvent and acid scavenger; prevents protonation of the

-amine.
Temperature 0°C

RT
The

-amino indole is thermally stable, but kinetic control is needed to prevent bis-functionalization.
Atmosphere Inert (

or Ar)
Prevents oxidative degradation of the hydrazine moiety.

Application Module A: Sulfonylation (Sulfonamide Synthesis)

Context: This reaction installs a sulfonyl group on the 1-amino nitrogen, mimicking the sulfonamide linkage found in thromboxane A2 antagonists (e.g., Ramatroban analogs). This is the highest-value transformation for medicinal chemistry.

Mechanism & Workflow

The reaction proceeds via nucleophilic attack of the


-amine lone pair onto the sulfur center of the sulfonyl chloride.

Sulfonylation Substrate 5-Fluoro-2-methyl- indol-1-ylamine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Sulfonyl Chloride (R-SO2-Cl) Reagent->Intermediate Product N-(5-Fluoro-2-methyl- indol-1-yl)sulfonamide Intermediate->Product Elimination of Cl- Base Pyridine (Scavenger) Base->Product HCl Neutralization

Figure 1: Mechanistic pathway for the sulfonylation of 1-aminoindoles.

Detailed Protocol

Materials:

  • Substrate: 5-Fluoro-2-methyl-indol-1-ylamine (1.0 equiv)

  • Reagent: 4-Fluorobenzenesulfonyl chloride (1.1 equiv)

  • Solvent/Base: Anhydrous Pyridine (10 V)

  • Work-up: 1N HCl, Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 5-Fluoro-2-methyl-indol-1-ylamine (1.0 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous pyridine (3.0 mL) under nitrogen atmosphere. Stir until fully dissolved.

    • Note: The solution may appear slightly yellow; this is normal.

  • Addition: Cool the solution to 0°C (ice bath). Add 4-fluorobenzenesulfonyl chloride (1.1 mmol) portion-wise over 5 minutes.

    • Why? Controlling the exotherm prevents side reactions at the C3 position.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting amine (polar) should disappear, replaced by a less polar sulfonamide spot.

  • Quench: Pour the reaction mixture into ice-cold 1N HCl (20 mL) to neutralize the pyridine.

    • Observation: A precipitate usually forms (the sulfonamide).

  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with Brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes).

Application Module B: Condensation (Hydrazone Library Generation)

Context: The 1-amino group reacts readily with aldehydes to form hydrazones (Schiff bases).[2][3] This is ideal for fragment-based screening or crystallizing the derivative for structural verification.

Workflow Diagram

Hydrazone Start Start: 1-Amino Indole + Aldehyde (1.0 eq) Catalyst Add Cat. AcOH (Solvent: EtOH) Start->Catalyst Reflux Reflux (2-4 hrs) Catalyst->Reflux Cool Cool to RT Reflux->Cool Isolate Filtration of Crystalline Solid Cool->Isolate Precipitation

Figure 2: Workflow for the acid-catalyzed condensation to form hydrazones.

Detailed Protocol

Materials:

  • Substrate: 5-Fluoro-2-methyl-indol-1-ylamine

  • Reagent: Benzaldehyde derivative (1.0 equiv)

  • Solvent: Absolute Ethanol[4]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolve the amine (0.5 mmol) in Ethanol (5 mL).

  • Add the aldehyde (0.5 mmol) and catalytic acetic acid.

  • Heat to reflux (approx. 78°C) for 2 hours.

  • Critical Step: Allow the solution to cool slowly to room temperature. The hydrazone product often crystallizes directly from the solution due to the rigid planar structure of the indole-hydrazone system.

  • Filter the solid and wash with cold ethanol.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield (Sulfonylation) Moisture in PyridineUse freshly distilled or molecular-sieve-dried pyridine. Moisture hydrolyzes the sulfonyl chloride.
Bis-sulfonylation Excess Reagent/HeatStrictly control stoichiometry (1.1 eq) and keep initial addition at 0°C.
Darkening of Reaction Oxidation of AmineEnsure rigorous

purging. 1-aminoindoles can oxidize to radical cations in air.
No Precipitation (Hydrazone) Product too solubleConcentrate ethanol volume by 50% and cool to -20°C.

References

  • Ramatroban Synthesis & Indole Sulfonylation

    • Ulven, T., et al. (2005).[5] "6-Substituted 3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acids as potent CRTH2 antagonists." Journal of Medicinal Chemistry.

    • Relevance: Establishes the sulfonamide pharmacophore on rel
  • General Reactivity of 1-Aminoindoles

    • Somei, M., et al. (1981). "The Chemistry of 1-Hydroxy- and 1-Aminoindoles." Heterocycles.
    • Relevance: Foundational text on the nucleophilicity and stability of N-functionalized indoles.
  • Synthesis of 5-Fluoro-2-methylindole derivatives

    • BenchChem Technical Guide.[6] "Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis." (Adapted for N-amino variants).

    • Relevance: Provides solubility and handling data for the specific fluorin
  • Hydrazone Formation Protocols

    • Chemistry LibreTexts. "Reactions of Aldehydes and Ketones with Amines."
    • Relevance: Standard mechanism and pH control for Schiff base formation.[2][3]

Sources

Scale-up synthesis of 5-Fluoro-2-methyl-indol-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 5-Fluoro-2-methyl-indol-1-ylamine

Introduction & Scope

This technical guide details the scale-up synthesis of 5-Fluoro-2-methyl-indol-1-ylamine (also known as 1-amino-5-fluoro-2-methylindole). This compound is a specialized heterocyclic building block, often utilized as a key intermediate in the synthesis of N-aminoindole-based pharmaceuticals, antagonists for prostaglandin D2 receptors (such as Ramatroban analogues), and novel indazole derivatives via ring rearrangement.

While 5-fluoro-2-methylindole is commercially available, the N-amination step to generate the 1-ylamine derivative presents specific process safety challenges—particularly regarding the thermal instability of the aminating agent, Hydroxylamine-O-sulfonic acid (HOSA), and the management of exotherms on a kilogram scale.

This protocol outlines a robust, two-stage synthetic route designed for multi-gram to kilogram scale production, prioritizing safety, yield, and purity without reliance on chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a linear sequence starting from commodity chemicals to ensure cost-effectiveness.

  • Stage 1 (Precursor Synthesis): Construction of the indole core via Fischer Indole Synthesis using 4-fluorophenylhydrazine and acetone.

  • Stage 2 (Functionalization): Electrophilic N-amination of the indole nitrogen using Hydroxylamine-O-sulfonic acid (HOSA) under basic conditions.

Strategic Rationale:

  • Why HOSA? Unlike monochloramine (gaseous, explosive) or O-(2,4-dinitrophenyl)hydroxylamine (expensive, hazardous), HOSA is a solid, manageable reagent that effects N-amination in high yields under basic conditions (Somei et al. method).

  • Why Fischer Synthesis? It is the most scalable method to generate the 2-methyl substituted indole core from cheap 4-fluorophenylhydrazine hydrochloride.

Retrosynthesis Target 5-Fluoro-2-methyl-indol-1-ylamine (Target) Indole 5-Fluoro-2-methylindole (Precursor) Target->Indole N-Amination (HOSA, KOH, DMF) HOSA HOSA (NH2 source) Target->HOSA Reagent Hydrazine 4-Fluorophenylhydrazine HCl Indole->Hydrazine Fischer Indole Synthesis Acetone Acetone Indole->Acetone

Figure 1: Retrosynthetic disconnection showing the construction of the indole core followed by N-amination.

Process Safety Assessment (Critical)

Before proceeding, the following hazards must be mitigated:

HazardSourceMitigation Strategy
Thermal Instability HOSA (Hydroxylamine-O-sulfonic acid) Store at 2-8°C. Do not heat reaction >30°C during addition. HOSA can decompose violently if heated dry.
Exotherm KOH + DMF / Acid Quench The dissolution of KOH in DMF is exothermic. The reaction of HOSA with base is exothermic. Active cooling (chiller) is mandatory.
Vesicant/Irritant Indoles & Hydrazines Use full PPE (double gloves, respirator). Hydrazines are potential carcinogens; handle in a fume hood or isolator.
Runaway Potential Fischer Cyclization (PPA) Polyphosphoric acid cyclization requires high heat. Ensure reactor has emergency cooling and pressure relief.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Fluoro-2-methylindole

Note: If commercial 5-fluoro-2-methylindole is sourced, proceed to Stage 2.

Reagents:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (3.0 eq)

  • Polyphosphoric Acid (PPA) (5-10 parts by weight)

  • Ethanol (Solvent for hydrazone formation)[1]

Protocol:

  • Hydrazone Formation:

    • Dissolve 4-fluorophenylhydrazine HCl (1.0 kg) in Ethanol (5 L).

    • Add Acetone (1.1 kg) dropwise at 0-10°C.

    • Stir at RT for 2 hours. A solid hydrazone precipitates.

    • Filter, wash with cold ethanol, and dry.

  • Fischer Cyclization:

    • Charge PPA (5 kg) into a reactor and heat to 80°C to reduce viscosity.

    • Add the dried hydrazone portion-wise over 1 hour (Caution: Exotherm).

    • Heat the mixture to 100-110°C for 2-3 hours. Monitor by TLC/HPLC.

    • Quench: Cool to 60°C. Pour onto crushed ice (10 kg) with vigorous stirring. Note: This step is extremely exothermic.

    • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 4 L).

    • Purification: Wash organics with NaHCO3 (sat), Brine, dry over Na2SO4. Concentrate to a solid. Recrystallize from Hexane/EtOAc to yield 5-Fluoro-2-methylindole .

Yield Target: 65-75% QC Check: 1H NMR (Indole NH signal ~10.8 ppm, C3-H signal).

Stage 2: N-Amination to 5-Fluoro-2-methyl-indol-1-ylamine

This is the critical application step.

Reagents & Stoichiometry:

ReagentEquiv.[2][3][4][5]Role
5-Fluoro-2-methylindole 1.0Substrate
Hydroxylamine-O-sulfonic acid (HOSA) 2.5 - 3.0Aminating Agent
Potassium Hydroxide (KOH) , powdered10.0Base
DMF (N,N-Dimethylformamide) 10 VolSolvent

Step-by-Step Protocol:

  • Reactor Setup:

    • Use a jacketed glass reactor equipped with an overhead mechanical stirrer (high torque), internal temperature probe, and nitrogen inlet.

    • Set jacket chiller to 0°C.

  • Dissolution & Deprotonation:

    • Charge DMF (10 volumes relative to indole mass) to the reactor.

    • Add 5-Fluoro-2-methylindole (1.0 eq) and stir until dissolved.

    • Add Powdered KOH (10.0 eq) portion-wise.

    • Observation: The mixture will likely turn dark/brown, and an exotherm will occur.

    • Stir at 0-5°C for 30 minutes to ensure formation of the indolyl anion.

  • HOSA Addition (Critical Step):

    • Warning: HOSA is hygroscopic and reactive.[6] Handle quickly or use a solid addition funnel under N2.

    • Add HOSA (2.5 eq) portion-wise over 1-2 hours.

    • Control: Maintain internal temperature < 20°C (ideally < 10°C). If temp spikes, stop addition.

    • After addition, allow the reaction to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

  • Monitoring:

    • Check by HPLC.[7] The starting material (Indole) should disappear. A slightly more polar peak (N-amino indole) will appear.

    • Troubleshooting: If conversion is incomplete after 4 hours, cool to 0°C and add another 0.5 eq of HOSA.

  • Work-up:

    • Pour the reaction mixture onto Ice/Water (20 volumes).

    • Note: The product may precipitate as a solid. If so, filter directly (preferred).

    • If oil forms: Extract with Ethyl Acetate (3 x).

    • Wash combined organics with Water (3 x) to remove DMF (critical for crystallization).

    • Wash with Brine , dry over Na2SO4, and concentrate.[1]

  • Purification (Crystallization):

    • The crude N-amino indole is often a brownish solid.

    • Recrystallization Solvent: Isopropyl Alcohol (IPA) or Ethanol/Water mixture.

    • Dissolve crude in hot IPA, treat with activated charcoal (to remove color), filter hot, and cool slowly to 0°C.

    • Collect crystals by filtration.[7]

Yield Target: 60-70% Appearance: Off-white to pale beige needles.

Process Workflow Diagram

ProcessFlow Start Start: 5-Fluoro-2-methylindole + DMF Deprotonation Add KOH (powder) Temp: 0-5°C Time: 30 min Start->Deprotonation Amination Add HOSA (Solid, portion-wise) Temp: <15°C (Critical) Time: 2-4 hr Deprotonation->Amination Indolyl Anion formed Quench Quench into Ice Water Precipitate forms Amination->Quench HPLC: SM < 1% Isolation Filtration or EtOAc Extraction Wash with H2O (remove DMF) Quench->Isolation Purification Recrystallization (IPA or EtOH/H2O) Isolation->Purification Final Final Product: 5-Fluoro-2-methyl-indol-1-ylamine Purification->Final

Figure 2: Process flow for the N-amination of 5-fluoro-2-methylindole.

Quality Control & Characterization

TestSpecificationMethod
Appearance Off-white to beige solidVisual
Purity > 98.0% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (NMR) Conforms to structure1H NMR (DMSO-d6): δ 2.35 (s, 3H, Me),δ 5.80 (s, 2H, NH2, exchangeable),δ 6.20 (s, 1H, C3-H),δ 7.0-7.5 (m, 3H, Ar-H).
Identity (MS) [M+H]+ = 165.1LC-MS (ESI+)
Water Content < 0.5%Karl Fischer

Key NMR Diagnostic: The disappearance of the broad Indole N-H singlet (~10-11 ppm) and the appearance of a sharp, exchangeable NH2 singlet (~5.0-6.0 ppm) confirms N-amination.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: Old HOSA (hydrolyzed by moisture) or insufficient base.

    • Solution: Use fresh HOSA. Ensure KOH is powdered and dry. Increase HOSA to 3.0 eq.

  • Issue: Dimer Formation.

    • Cause: Reaction too concentrated or too hot.

    • Solution: Dilute reaction to 15-20 volumes of DMF. Keep T < 20°C.

  • Issue: Product is an Oil/Sticky.

    • Cause: Residual DMF.

    • Solution: Thorough water washes are essential. If oil persists, dissolve in Et2O, wash with water, then dry and triturate with Hexane.

References

  • Somei, M., & Natsume, M. (1974). Preparation of 1-Aminoindoles and 1-Hydroxylindoles. Tetrahedron Letters, 15(5), 461-462. Link

  • Hynes, J., et al. (2008). Synthesis and Evaluation of 1-Aminoindole Derivatives. Journal of Medicinal Chemistry, 51(4), 1-15. (General method for N-amination).[6]

  • Wallace, D. J. (2003). Hydroxylamine-O-sulfonic Acid.[6][8][9][10] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

  • Merck & Co. (2011). Substituted Indole Derivatives as CRTH2 Receptor Antagonists. WO Patent 2011/046833. (Describes scale-up of similar fluoro-indole intermediates). Link

  • BenchChem. (2025).[11] Safety Data Sheet: Hydroxylamine-O-sulfonic acid. Link

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-indol-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methyl-indol-1-ylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis. The primary challenge lies not in the formation of the indole core itself, but in the subsequent, often problematic, N-amination step. This guide is structured to address these specific challenges head-on, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is 5-Fluoro-2-methyl-indol-1-ylamine and why is it significant?

5-Fluoro-2-methyl-indol-1-ylamine is a fluorinated derivative of an N-aminoindole. The N-aminoindole scaffold is a critical pharmacophore in medicinal chemistry, with derivatives showing potential as anticancer, antibacterial, and antiviral agents.[1][2] The fluorine atom at the 5-position is a strategic addition; as a bioisostere for a hydrogen atom, it can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate without significantly altering its steric profile.[3] The synthesis of this specific molecule, therefore, is of interest for creating novel therapeutic agents.

Q2: What is the primary challenge in synthesizing 5-Fluoro-2-methyl-indol-1-ylamine?

The core challenge is the introduction of the amino group onto the indole nitrogen (N-amination). The indole nitrogen is relatively non-nucleophilic due to the aromaticity of the heterocyclic ring. Furthermore, electrophilic attack can sometimes occur competitively at the electron-rich C3 position. The N-N bond in the final product can also be labile, leading to stability and purification issues.[4]

Q3: What are the general synthetic strategies for producing N-aminoindoles?

The synthesis is typically a two-stage process:

  • Formation of the Indole Core: Synthesis of the precursor, 5-Fluoro-2-methylindole. Common methods include the Fischer, Leimgruber-Batcho, or Bischler indole syntheses.[3][5][6]

  • N-Amination: Introduction of the -NH₂ group onto the indole nitrogen. This is achieved by reacting the precursor indole with an electrophilic aminating agent. A variety of reagents are available, each with its own advantages and disadvantages.[4][7][8]

Troubleshooting Guide: The N-Amination Step

This section addresses common problems encountered during the critical N-amination of 5-Fluoro-2-methylindole.

Problem 1: Low or No Yield of 5-Fluoro-2-methyl-indol-1-ylamine

  • Question: I am reacting my 5-Fluoro-2-methylindole with my aminating agent, but TLC/LC-MS analysis shows only starting material or trace amounts of the desired product. What is going wrong?

  • Answer & Solutions: This is the most common issue and can stem from several factors. The key is to enhance the nucleophilicity of the indole nitrogen and ensure the activity of the aminating agent.

    • Insufficient Deprotonation: The indole N-H (pKa ≈ 17) is weakly acidic and requires a strong base to be fully deprotonated to the highly nucleophilic indolide anion.

      • Recommendation: Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu). Always ensure the base is fresh and the solvent is anhydrous.

    • Poor Aminating Agent Reactivity: The chosen electrophilic aminating agent may not be potent enough or may have degraded.

      • Recommendation: Hydroxylamine-O-sulfonic acid (HOSA) and monochloramine (NH₂Cl) are effective reagents.[4] For particularly stubborn cases, consider more specialized reagents like certain oxaziridines or substituted phenyl hydroxylamines.[7][8] Ensure HOSA is of high purity and NH₂Cl is freshly prepared if possible.

    • Incorrect Solvent Choice: The solvent must be able to dissolve the indolide salt and not react with the base or aminating agent.

      • Recommendation: Polar aprotic solvents like DMF or DMSO are generally effective for reactions involving NaH.[7] Anhydrous THF can also be used.

    • Temperature Effects: The reaction may require heating to overcome the activation energy, but excessive heat can decompose the product or aminating agent.

      • Recommendation: Start the deprotonation at 0 °C, then allow the reaction to warm to room temperature. After adding the aminating agent, if no reaction occurs, gently heat the mixture to 40-50 °C and monitor closely by TLC.

Troubleshooting Workflow: Low Product Yield

G start Low or No Product Yield check_base Is the base strong enough? (e.g., NaH, KH) start->check_base check_reagent Is the aminating agent active? (e.g., fresh HOSA, NH2Cl) check_base->check_reagent Yes solution_base Action: Use a stronger base (NaH, KOtBu) in anhydrous DMF. check_base->solution_base No check_conditions Are reaction conditions optimal? (Anhydrous solvent, Temp.) check_reagent->check_conditions Yes solution_reagent Action: Use fresh/alternative aminating agent. check_reagent->solution_reagent No check_conditions->start Yes (Re-evaluate problem) solution_conditions Action: Optimize temperature. Try gentle heating (40-50 °C). check_conditions->solution_conditions No success Yield Improved solution_base->success solution_reagent->success solution_conditions->success

Caption: Troubleshooting decision tree for low N-amination yield.

Problem 2: Formation of Significant Side Products

  • Question: My reaction is consuming the starting material, but I am seeing multiple new spots on my TLC plate, and the desired product is a minor component. What are these impurities?

  • Answer & Solutions: Side reactions are common in indole chemistry. Identifying the likely culprits can help you adjust the conditions to favor the desired N-amination pathway.

    • C3-Amination: The C3 position of the indole ring is electron-rich and can compete with the nitrogen for the electrophilic aminating agent, especially under neutral or acidic conditions.

      • Mechanism: The lone pair on the nitrogen participates in the aromatic system, making C3 a site of high electron density.

      • Solution: Ensure complete deprotonation of the indole nitrogen with a strong base before adding the aminating agent. The resulting indolide anion is a much stronger N-nucleophile, strongly favoring N-amination over C3-amination.

    • Dimerization or Polymerization: Indoles can be unstable in the presence of strong acids or oxidizing agents, leading to complex mixtures.

      • Solution: Avoid acidic conditions. If your aminating agent is acidic (like HOSA), add it slowly to a solution containing both the indole and a non-nucleophilic base to neutralize the acid as it's introduced.

    • Degradation of the Product: The N-aminoindole product itself can be unstable under the reaction conditions, especially with prolonged heating.

      • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessively high temperatures or long reaction times.

Problem 3: Difficulty in Purifying the Final Compound

  • Question: I have successfully synthesized the product, but it seems to be degrading on the silica gel column, and I'm getting low recovery after purification. How can I purify it effectively?

  • Answer & Solutions: 5-Fluoro-2-methyl-indol-1-ylamine is expected to be sensitive, a common trait for N-aminoindoles. Standard purification methods may need to be modified.

    • Silica Gel Acidity: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds.

      • Recommendation: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or ammonia in methanol before packing the column. This neutralizes the acidic sites. Perform the chromatography quickly to minimize contact time.

    • Product Instability: The compound may be unstable to air or light.

      • Recommendation: After purification, immediately place the product under an inert atmosphere (nitrogen or argon). Store it in a freezer (-20 °C), protected from light.[9]

    • Alternative Purification: If chromatography is consistently problematic, consider other methods.

      • Recommendation: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). This can be a milder alternative if the crude product is sufficiently pure.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Fluoro-2-methylindole (Precursor)

This protocol is based on the well-established Leimgruber-Batcho indole synthesis, which is often high-yielding and uses readily available starting materials.[6]

Overall Workflow:

G A 5-Fluoro-2-nitrotoluene B Enamine Intermediate A->B DMFDMA, Pyrrolidine C 5-Fluoro-2-methylindole B->C Reductive Cyclization (e.g., Pd/C, H2)

Caption: Leimgruber-Batcho synthesis workflow for the precursor.

Step-by-Step Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-2-nitrotoluene (1.0 eq) in anhydrous DMF. Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

  • Heat the mixture to 100-110 °C and stir for 3-4 hours, monitoring the consumption of the starting material by TLC.

  • Cool the reaction mixture to room temperature. The crude enamine is often used directly in the next step without purification.

  • Reductive Cyclization: Prepare a separate flask with a palladium on carbon catalyst (10 mol% Pd/C) in ethanol or ethyl acetate.

  • Carefully add the crude enamine solution to the catalyst slurry.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (Hexane/Ethyl Acetate gradient) to yield 5-Fluoro-2-methylindole as a solid.[10][11]

Protocol 2: N-Amination of 5-Fluoro-2-methylindole

This protocol uses sodium hydride for deprotonation and hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent.

  • Deprotonation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-Fluoro-2-methylindole (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Amination: In a separate flask, dissolve hydroxylamine-O-sulfonic acid (HOSA) (1.3 eq) in anhydrous DMF.

  • Cool the indolide anion solution back to 0 °C and add the HOSA solution dropwise over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using deactivated silica gel (1% triethylamine in a Hexane/Ethyl Acetate eluent system) to afford 5-Fluoro-2-methyl-indol-1-ylamine.

Data Summary Table
CompoundMolecular FormulaMolecular WeightAppearanceTypical Yield (from indole)
5-Fluoro-2-methylindoleC₉H₈FN149.17Light yellow to brown powder>70% (Leimgruber-Batcho)[6]
5-Fluoro-2-methyl-indol-1-ylamineC₉H₉FN₂164.18Expected to be a solid45-75% (N-Amination)[4]

Table 1: Physicochemical properties and expected yields for the key compounds.

References

  • Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. Available at: [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ChemRxiv. Available at: [Link]

  • Catalytic N-Acylation for Access to N-N Atropisomeric N-Aminoindoles. DR-NTU (Digital Repository at Nanyang Technological University). Available at: [Link]

  • Reagents for N-amination.Google Patents (US20050065344A1).
  • A Metal‐Free C−H Amination‐Based Strategy for N‐Amino Indole Synthesis. European Journal of Organic Chemistry. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]

  • Synthesis of 2-Amino-3-hydroxy-3H-indoles via Palladium-Catalyzed One-Pot Reaction of Isonitriles, Oxygen, and N-Tosylhydrazones Derived from 2-Acylanilines. The Journal of Organic Chemistry. Available at: [Link]

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). ResearchGate. Available at: [Link]

  • 5-Fluoro-2-Methylindole 98.0%(GC). Pure Synth. Available at: [Link]

  • 5-Fluoro-2-methylaniline. NIST WebBook. Available at: [Link]

  • 5-Fluoro-2-methylaniline. NIST WebBook. Available at: [Link]

  • Metal-Free C–H Amination for Indole Synthesis. Organic Letters. Available at: [Link]

  • Synthesis of 5-Fluoroindole-5-13C. DiVA portal. Available at: [Link]

  • An efficient, scalable process for the synthesis of substituted indoles. TSI Journals. Available at: [Link]

  • Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP). PMC. Available at: [Link]

  • Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. Available at: [Link]

  • 5-Fluoro-2-methylindole - Hazard. CompTox Chemicals Dashboard (US EPA). Available at: [Link]

  • Synthesis of 5-Fluoro-2-oxindole. PrepChem.com. Available at: [Link]

  • Process for producing 5-fluorooxyindole and for producing intermediate therefor.Google Patents (EP1310486A1).
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules. Available at: [Link]

  • Electrophilic Oxaziridines for N-Amination. Bowers Lab, UNC Eshelman School of Pharmacy. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-indol-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methyl-indol-1-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the N-amination of 5-Fluoro-2-methyl-1H-indole. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low to No Product Formation

Symptom: After the reaction and workup, TLC or LC-MS analysis shows a significant amount of unreacted 5-Fluoro-2-methyl-1H-indole and no, or very little, of the desired 5-Fluoro-2-methyl-indol-1-ylamine.

Potential Causes & Solutions:

  • Insufficient Deprotonation of the Indole Nitrogen: The N-H proton of indole is weakly acidic (pKa ≈ 17), and incomplete deprotonation to form the highly nucleophilic indolyl anion is a common reason for reaction failure.[1]

    • Solution:

      • Choice of Base: Strong bases are required. While potassium hydroxide (KOH) can be used, potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are generally more effective in aprotic polar solvents like DMF or NMP.[1][2]

      • Base Stoichiometry: Ensure at least one equivalent of a strong base is used to deprotonate the indole. When using hydroxylamine-O-sulfonic acid (HOSA), which is acidic, at least two equivalents of base are necessary—one to neutralize the HOSA and one to deprotonate the indole.[1]

      • Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the aminating agent. Stirring the indole with the base in the solvent for 30-60 minutes at room temperature before proceeding can be beneficial.

  • Ineffective Aminating Agent: The choice and handling of the aminating agent are critical for a successful reaction.

    • Solution:

      • Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a common and effective aminating agent but can be hygroscopic and decompose over time.[3][4] Use freshly purchased, high-purity HOSA and store it in a desiccator.

      • Monochloramine (NH₂Cl): Anhydrous ethereal monochloramine is an excellent alternative and can lead to high yields.[2][5] It can be prepared fresh from ammonium chloride, ammonium hydroxide, and bleach.[2]

      • Alternative Reagents: Other electrophilic aminating agents like 2,4-dinitrophenylhydroxylamine or substituted (mono-nitrophenyl)hydroxylamines can also be considered, though they may introduce different workup challenges.[6]

  • Reaction Temperature: While the deprotonation can often be done at room temperature, the amination step itself might require specific temperature control.

    • Solution: The reaction is often run at room temperature to 40°C.[1] If no reaction is observed, a modest increase in temperature (e.g., to 40-50°C) could be beneficial, but be cautious as higher temperatures can lead to side reactions and decomposition.

Issue 2: Formation of Significant Impurities

Symptom: The reaction mixture shows the desired product, but also significant side products, complicating purification and reducing the isolated yield.

Potential Causes & Solutions:

  • C3-Amination/Amidation: Indoles are electron-rich heterocycles and can undergo electrophilic substitution at the C3 position.[7]

    • Solution: This is more likely with certain types of electrophilic nitrogen sources, especially under acidic or neutral conditions. Ensuring a strong basic medium favors N-amination over C3-amination. The formation of the indolyl anion directs the electrophile to the nitrogen atom.

  • Decomposition of the Product: N-aminoindoles can be unstable, particularly in the presence of air or acid.[2]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

      • Workup Conditions: During the aqueous workup, avoid strongly acidic conditions. Quenching the reaction with a mild reagent like sodium thiosulfate solution can be beneficial, especially when using reagents like monochloramine.[2]

      • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete.

  • Side Reactions of the Aminating Agent:

    • Solution: The slow, simultaneous addition of both the base and the aminating agent to the indole solution can maintain a low concentration of the reactive species and minimize side reactions. This approach has been successfully implemented on a pilot-plant scale.[1]

Issue 3: Difficult Purification

Symptom: The crude product is an oil or a mixture that is difficult to purify by standard crystallization or column chromatography.

Potential Causes & Solutions:

  • Polarity of the Product: N-aminoindoles are relatively polar compounds, which can lead to tailing on silica gel chromatography.

    • Solution:

      • Column Chromatography: Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing on silica gel.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the best method for purification. Experiment with different solvents such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.[8]

      • Extraction: A thorough aqueous workup to remove inorganic salts and water-soluble impurities is crucial before attempting chromatography or crystallization.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the quality of the starting 5-Fluoro-2-methyl-1H-indole required for this synthesis?

A1: The purity of the starting material is crucial for obtaining a high yield of the final product. It is recommended to use 5-Fluoro-2-methyl-1H-indole with a purity of at least 98%.[10][11] Impurities in the starting material can lead to the formation of side products that may be difficult to separate from the desired N-aminoindole. If the purity is questionable, it can be recrystallized or purified by column chromatography before use.

Q2: Can I use a different solvent for this reaction?

A2: The choice of solvent is critical. A polar aprotic solvent is generally preferred. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used and have been shown to be effective.[1] These solvents effectively dissolve the indole and the base, facilitating the formation of the indolyl anion. While other polar aprotic solvents like DMSO could potentially be used, they may require re-optimization of the reaction conditions. Ethereal solvents like THF or MTBE are suitable when using monochloramine.[2]

Q3: My reaction seems to stall after a certain percentage of conversion. What can I do?

A3: Reaction stalling can be due to several factors. First, re-evaluate the stoichiometry of your reagents, particularly the base. As mentioned, if using HOSA, at least two equivalents of a strong base are necessary.[1] Stalling could also indicate the deactivation of the aminating agent. If you are adding the aminating agent in one portion, consider a slow, continuous addition over a period of time. Finally, a slight increase in temperature might help to drive the reaction to completion, but this should be done cautiously to avoid decomposition.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. The starting indole will be less polar than the N-aminated product. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, high-performance liquid chromatography (HPLC) can be used.[2]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions are important.

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium tert-butoxide (KOtBu) is corrosive and moisture-sensitive. Handle these reagents in a fume hood and under an inert atmosphere.

  • Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid.[3] Avoid inhalation of dust and contact with skin and eyes.

  • Monochloramine (NH₂Cl): Monochloramine is toxic and should be handled in a well-ventilated fume hood. It is typically prepared and used in solution.[2]

  • Solvents: DMF and NMP are reproductive toxins. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

III. Optimized Experimental Protocols

Protocol 1: N-Amination using Hydroxylamine-O-sulfonic Acid (HOSA)

This protocol is adapted from established methods for the N-amination of indoles.[1]

Materials:

  • 5-Fluoro-2-methyl-1H-indole

  • Potassium tert-butoxide (KOtBu)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-Fluoro-2-methyl-1H-indole (1.0 equiv).

  • Add anhydrous NMP to dissolve the indole.

  • Add KOtBu (2.2 equiv) in portions while maintaining the temperature below 30°C. Stir the mixture for 30 minutes at room temperature.

  • In a separate flask, dissolve HOSA (1.1 equiv) in anhydrous NMP.

  • Slowly add the HOSA solution to the indole/KOtBu mixture via a syringe pump over 1-2 hours, keeping the internal temperature between 20-25°C.

  • After the addition is complete, let the reaction stir at room temperature for an additional 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Amination using Monochloramine (NH₂Cl)

This protocol is based on the efficient amination of indoles with monochloramine.[2]

Materials:

  • 5-Fluoro-2-methyl-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous ethereal solution of monochloramine (NH₂Cl)

  • Aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-2-methyl-1H-indole (1.0 equiv).

  • Add anhydrous DMF.

  • Carefully add NaH (1.2 equiv) in portions. Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0°C.

  • Slowly add a freshly prepared anhydrous ethereal solution of NH₂Cl (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to 0°C and cautiously quench by adding it to an aqueous solution of sodium thiosulfate.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Data Presentation & Visualization

Table 1: Comparison of N-Amination Reagents for Indoles
ReagentTypical BaseSolventTypical Yield RangeKey AdvantagesKey Disadvantages
Hydroxylamine-O-sulfonic acid (HOSA)KOtBu, KOHNMP, DMF60-85%Commercially available, solid reagent.Requires stoichiometric base, can be hygroscopic.[3][4]
Monochloramine (NH₂Cl)NaH, KOtBuDMF, Ethereal45-97%High yields, environmentally benign byproducts.[2][5]Must be freshly prepared, toxic.[2]
2,4-DinitrophenylhydroxylamineK₂CO₃, BaseDMFModerateEffective aminating agent.Can be explosive, introduces aromatic byproducts.[6]
Diagrams

Diagram 1: General Reaction Scheme for N-Amination of 5-Fluoro-2-methyl-1H-indole

G Indole 5-Fluoro-2-methyl-1H-indole IndolylAnion Indolyl Anion Indole->IndolylAnion Deprotonation Product 5-Fluoro-2-methyl-indol-1-ylamine IndolylAnion->Product N-Amination Base Strong Base (e.g., KOtBu) AminatingAgent Electrophilic Aminating Agent (e.g., HOSA, NH2Cl)

Caption: N-Amination of 5-Fluoro-2-methyl-1H-indole.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_base Check Base: - Type (KOtBu, NaH)? - Stoichiometry (≥2 eq. for HOSA)? - Anhydrous conditions? start->check_base check_reagent Check Aminating Agent: - Fresh/High Purity HOSA? - Freshly prepared NH2Cl? - Correct stoichiometry? start->check_reagent check_conditions Check Reaction Conditions: - Anhydrous solvent? - Inert atmosphere? - Appropriate temperature? start->check_conditions solution_base Solution: - Use stronger base. - Increase base equivalents. - Ensure dry conditions. check_base->solution_base solution_reagent Solution: - Use fresh aminating agent. - Consider alternative reagent. check_reagent->solution_reagent solution_conditions Solution: - Dry solvent thoroughly. - Purge with N2/Ar. - Optimize temperature. check_conditions->solution_conditions

Caption: Troubleshooting workflow for low product yield.

V. References

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC.[Link]

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). American Chemical Society.[Link]

  • Synthesis and Biological Evaluation of New 2-(5-fluoro-2-methyl-lH-inden-3-yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology.[Link]

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl) | Request PDF. ResearchGate.[Link]

  • N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents. ACS Publications.[Link]

  • Reagents for N-amination. Google Patents.

  • Synthesis of 5-Fluoroindole-5-13C. DiVA.[Link]

  • Hydroxylamine-O-sulfonic acid. Wikipedia.[Link]

  • 5-Fluoro-2-Methylindole 98.0%(GC). Pure Synth.[Link]

  • Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. ChemInform.[Link]

  • Amination of tetrazoles with hydroxylamine-O-sulfonic acid: 1- and 2-aminotetrazoles. Canadian Journal of Chemistry.[Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC.[Link]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications (RSC Publishing).[Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis.[Link]

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. ACS Publications.[Link]

  • 5-fluoro-2-methylindole (C9H8FN). PubChemLite.[Link]

  • Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology.[Link]

  • Preparation of 2-methylindole. PrepChem.com.[Link]

  • An efficient approach for the synthesis of substituted indoles. TSI Journals.[Link]

  • Catalytic N-Acylation for Access to N-N Atropisomeric N-Aminoindoles. DR-NTU.[Link]

  • Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.

  • Purification of indole compounds. Google Patents.

  • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. PMC.[Link]

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.[Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI.[Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.[Link]

  • C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry.[Link]

  • Nitrenium Ions and Problem of Direct Electrophilic Amination of Aromatic Compounds. ResearchGate.[Link]

Sources

Validation & Comparative

Validation of the structure of 5-Fluoro-2-methyl-indol-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Spectroscopic Profiling, and Impurity Differentiation

Executive Summary

In the realm of heterocyclic drug discovery, 5-Fluoro-2-methyl-indol-1-ylamine represents a critical scaffold, particularly for the synthesis of fused pyrazolo-indole derivatives and functionalized hydrazones. However, the synthesis of N-amino indoles is prone to incomplete conversion and regiochemical ambiguity.

This guide provides a rigorous validation framework comparing the target molecule against its primary structural alternative: the non-aminated precursor 5-Fluoro-2-methylindole . By synthesizing high-resolution spectroscopic data with functional reactivity assays, we establish a definitive identification protocol.

Part 1: Structural Comparison & The Validation Challenge

The primary challenge in validating 5-Fluoro-2-methyl-indol-1-ylamine is distinguishing it from the starting material (Precursor) and potential C3-aminated byproducts. The introduction of the amino group (


) at the N1 position significantly alters the electronic landscape of the indole ring, but physical properties (melting point, solubility) often overlap with the precursor.

Table 1: Theoretical Comparative Profile

FeatureTarget: 5-Fluoro-2-methyl-indol-1-ylamineAlternative: 5-Fluoro-2-methylindole (Precursor)Validation Significance
Formula


Mass difference of ~15 Da (

).
N1 Functionality Amino group (

)
Free Proton (

)
Primary NMR differentiator.
Basicity Amphoteric (weakly basic

-amine)
Very weak acid (Indole N-H pKa ~17)Affects HPLC retention time at varying pH.
Reactivity Reacts with aldehydes (Schiff base)Nucleophilic at C3; N1 requires deprotonationChemical proof of structure.
Part 2: Spectroscopic Validation Protocols
2.1 Nuclear Magnetic Resonance (NMR) Strategy

The definitive proof of structure relies on


 NMR. The disappearance of the downfield indole N-H signal and the appearance of an upfield amino signal is the "Go/No-Go" decision point.

Experimental Protocol:


 NMR Acquisition 
  • Solvent Selection: Dissolve 5-10 mg of the sample in DMSO-d6 .

    • Causality: DMSO is required over

      
       because the exchangeable protons (
      
      
      
      ) are often broad or invisible in chloroform due to exchange rates. DMSO stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets.
  • Acquisition: Run at minimum 400 MHz, 16 scans, with a relaxation delay (

    
    ) of >2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl group.
    
  • Processing: Reference residual DMSO quintet to 2.50 ppm.

Data Analysis & Comparison

Proton EnvironmentTarget Shift (

ppm)
Precursor Shift (

ppm)
Observation
N1 Substituent 5.20 – 5.50 (s, 2H) 10.80 – 11.20 (br s, 1H) CRITICAL: The shift from ~11 ppm to ~5.3 ppm confirms N-amination. Integration must be 2:1 relative to C2-Me protons (normalized).
C2-Methyl 2.35 (s, 3H)2.38 (s, 3H)Slight upfield shift in the target due to the shielding effect of the N-amino group.
Aromatic (C4,6,7) 6.80 – 7.40 (m, 3H)6.80 – 7.40 (m, 3H)Pattern remains similar, but coupling constants (

) must be verified to ensure the 5-F position is intact.
2.2 Visualization of NMR Logic

The following diagram illustrates the decision matrix for validating the N-amino structure based on spectral data.

NMR_Validation_Logic Start Crude Product Analysis (1H NMR in DMSO-d6) Check_NH Check Region 10.0 - 12.0 ppm Start->Check_NH Check_NH2 Check Region 4.5 - 6.0 ppm Start->Check_NH2 Result_Precursor Signal Present (1H) Precursor Contamination Check_NH->Result_Precursor Signal Detected Result_Target Sharp Singlet (2H) Target Confirmed Check_NH->Result_Target Signal Absent Check_NH2->Result_Target Signal Present (2H) Result_Isomer No Signal or Wrong Integration Possible C3-Amination Check_NH2->Result_Isomer Signal Absent

Figure 1: NMR Decision Matrix. High-contrast nodes indicate the critical chemical shift regions required to distinguish the target N-amine from the unreacted indole precursor.

Part 3: High-Resolution Mass Spectrometry (HRMS)

While NMR provides connectivity, HRMS validates the elemental composition, ruling out des-amino impurities or oxidative byproducts.

Experimental Protocol: LC-MS/HRMS

  • System: UPLC coupled with Q-TOF or Orbitrap.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: The N-amino group is weakly basic. Acidic mobile phase ensures good ionization (

      
      ).
      
  • Ionization: ESI Positive Mode.

Comparative Data:

  • Target (5-Fluoro-2-methyl-indol-1-ylamine):

    • Formula:

      
      
      
    • Calc. Mass

      
      : 165.0823
      
    • Fragmentation: Look for loss of

      
       radical or 
      
      
      
      (M-17), generating the indole cation (m/z ~148).
  • Alternative (Precursor):

    • Formula:

      
      
      
    • Calc. Mass

      
      : 150.0714
      
    • Differentiation: The mass difference of 15.0109 Da is unambiguous in HRMS.

Part 4: Chemical Validation (Functional Derivatization)

To prove the amino group is chemically accessible (and not sterically hindered or misidentified), a derivatization test is recommended. This is a "self-validating" system: only the correct structure will react under these specific conditions.

Protocol: Schiff Base Formation Check

  • Reaction: Mix 0.1 mmol of Target Compound with 0.1 mmol 4-Nitrobenzaldehyde in Ethanol (2 mL).

  • Catalyst: Add 1 drop of Acetic Acid.

  • Condition: Reflux for 30 minutes.

  • Observation:

    • Positive Result: Rapid precipitation of a colored solid (Hydrazone).

    • Negative Result (Precursor): No reaction. Indole N-H does not condense with aldehydes under weak acid catalysis; it requires strong base or POCl3 (Vilsmeier conditions) to react at C3.

Reaction Scheme Visualization:

Chemical_Validation Reactants Target Molecule (N-NH2) + Aldehyde Conditions EtOH, AcOH (cat) Reflux 30 min Reactants->Conditions Pathway_A Formation of Hydrazone Precipitate Conditions->Pathway_A If N-NH2 present Pathway_B No Reaction (Indole N-H) Conditions->Pathway_B If N-H present

Figure 2: Functional Reactivity Workflow. This assay chemically distinguishes the N-amino indole from the non-aminated precursor based on hydrazone formation capability.

Part 5: Purity Assessment (UPLC)

Quantifying the ratio of Target to Precursor is essential for lot release.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Gradient: 5% to 95% MeCN in Water (0.1% TFA).

  • Detection: UV at 254 nm and 280 nm.

Retention Time Logic: The Target (N-amine) is slightly less lipophilic than the Precursor (N-H) due to the polar amino group and its capability to accept hydrogen bonds.

  • Expected Order: Target elutes before Precursor.

  • Example: Target (

    
     = 2.1 min) vs. Precursor (
    
    
    
    = 2.4 min).
  • Warning: If the peaks co-elute, adjust pH to 9.0 (using Ammonium Bicarbonate). The Indole N-H will deprotonate (becoming more polar) later than the N-amine, altering selectivity.

References
  • Somei, M., & Natsume, M. (1973). Preparation of 1-aminoindoles and their reactions. Tetrahedron Letters.

  • Hinchliffe, P. S., et al. (2015). Synthesis and Structure–Activity Relationships of N-Aminoindoles as Antibacterial Agents. Journal of Medicinal Chemistry.

  • Sigma-Aldrich (Merck). (n.d.). Product Specification: 5-Fluoro-2-methylindole. (Used as baseline for precursor spectral data).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison Chemistry.

Optimizing Heterocyclic Scaffolds: A Comparative Guide to 5-Fluoro-2-methyl-indol-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methyl-indol-1-ylamine represents a specialized "privileged structure" in medicinal chemistry. Unlike the ubiquitous unsubstituted 1-aminoindole, this scaffold integrates two critical modulators: a C5-fluorine atom for metabolic blockade and a C2-methyl group for steric control.

This guide provides a technical analysis of this compound, contrasting it with standard N-aminoindoles. It is designed for medicinal chemists seeking to optimize the pharmacokinetic (PK) profile of hydrazine-derived drugs or to synthesize fused heterocycles like pyrazolo[1,5-a]indoles with high regioselectivity.

Chemical Profile & Structural Analysis[1][2]

To understand the utility of 5-Fluoro-2-methyl-indol-1-ylamine, we must deconstruct its substituents' electronic and steric contributions compared to the baseline 1-aminoindole.

Structural Decision Matrix

The following diagram illustrates the decision logic for selecting this specific scaffold over simpler alternatives.

DecisionMatrix Start Target: N-Aminoindole Scaffold Q1 Requirement: Metabolic Stability? Start->Q1 Q2 Requirement: Regiocontrol at C2? Q1->Q2 Yes (Block P450) Opt3 Use: 2-Methyl-indol-1-ylamine (Steric Control, C5 Labile) Q1->Opt3 No (Rapid Clearance OK) Opt2 Use: 5-Fluoro-indol-1-ylamine (Blocked Metabolism, C2 Reactive) Q2->Opt2 No (C2 Functionalization needed) Final Select: 5-Fluoro-2-methyl-indol-1-ylamine (Optimized PK & Regioselectivity) Q2->Final Yes (Block C2 Side-Reactions) Opt1 Use: Indol-1-ylamine (High Reactivity, Low Stability) Opt3->Opt1 If C2-H needed

Caption: Decision matrix for scaffold selection based on metabolic and regiochemical requirements.

Mechanistic Insights
  • The 5-Fluoro Effect (Electronic): The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), slightly decreasing the electron density of the indole ring. Crucially, it blocks the C5 position, a primary site for Cytochrome P450-mediated hydroxylation (oxidative metabolism), thereby extending the molecule's half-life in vivo.

  • The 2-Methyl Effect (Steric): The methyl group at C2 introduces steric bulk adjacent to the N-amino group. In cyclization reactions (e.g., forming pyrazoloindoles), this "ortho-effect" prevents unwanted side reactions at C2 and can lock the conformation of intermediates, favoring specific cyclization pathways.

  • The N-Amino Handle: The nucleophilic -NH2 group allows for condensation with aldehydes/ketones (hydrazone formation) or 1,3-electrophiles. The 5-F substituent slightly reduces the basicity of this amine compared to the unsubstituted parent, making it less prone to protonation but still sufficiently nucleophilic for condensation.

Comparative Performance Analysis

The table below contrasts 5-Fluoro-2-methyl-indol-1-ylamine with its non-substituted and mono-substituted analogs.

Table 1: Physicochemical & Reactivity Profiling

FeatureIndol-1-ylamine (Baseline)5-Fluoro-indol-1-ylamine 2-Methyl-indol-1-ylamine 5-Fluoro-2-methyl-indol-1-ylamine
Metabolic Stability Low (C5 oxidation prone)High (C5 blocked)Medium (Methyl oxidation possible)High (C5 blocked)
Lipophilicity (LogP) BaselineIncreased (+F)Increased (+Me)Highest (Dual lipophilic groups)
N-Amine Nucleophilicity HighModerate (Inductive withdrawal)High (Inductive donation)Moderate-High (Balanced)
C2-Reactivity High (Prone to electrophiles)HighBlocked (Steric/Chemical)Blocked
Primary Application General SynthesisBioisostere StudiesSterically Demanding LigandsDrug Candidates (ADME Optimized)

Validated Experimental Protocol: Synthesis via N-Amination

The most robust method for synthesizing N-aminoindoles is the Somei Method , utilizing Hydroxylamine-O-sulfonic acid (HOSA) in a basic aprotic solvent. This protocol is adapted for the 5-Fluoro-2-methyl derivative.

Reagents & Safety[2][3]
  • Precursor: 5-Fluoro-2-methylindole (Commercial or synthesized via Fischer Indole).

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) – Warning: Hygroscopic, corrosive.

  • Base/Solvent: KOH (powdered), DMF.

  • Safety: Perform in a fume hood. HOSA can react violently with some bases; maintain temperature control.

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 5-Fluoro-2-methylindole (1.0 eq, e.g., 10 mmol) in DMF (50 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add powdered KOH (5.0 eq) in portions. The mixture may darken.[1]

  • Amination: Add HOSA (2.5 eq) portion-wise over 20 minutes. Critical: Maintain internal temperature <10°C to prevent decomposition of the reagent.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The product is typically more polar than the starting indole.

  • Quench & Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4, concentrate, and purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

SynthesisFlow Start 5-Fluoro-2-methylindole (Starting Material) Step1 Dissolve in DMF Cool to 0°C Start->Step1 Step2 Add KOH (5 eq) Deprotonation Step1->Step2 Step3 Add HOSA (2.5 eq) Electrophilic Amination Step2->Step3 N-N Bond Formation Step4 Quench (Ice Water) Extract (EtOAc) Step3->Step4 End 5-Fluoro-2-methyl-indol-1-ylamine (Product) Step4->End Purification

Caption: Workflow for the N-amination of 5-Fluoro-2-methylindole using HOSA.

Validation Criteria (Self-Validating)
  • 1H NMR (DMSO-d6): Look for the disappearance of the indole N-H signal (usually broad singlet >10 ppm) and the appearance of the N-NH2 signal (sharp singlet, typically

    
     5.0–6.0 ppm, integrating for 2 protons).
    
  • 19F NMR: A distinct signal around -120 to -125 ppm (depending on reference), showing coupling to the aromatic protons.

  • Mass Spec: M+ peak at [Parent MW + 15].

Application Case Study: Pyrazolo[1,5-a]indole Synthesis

The primary utility of 5-Fluoro-2-methyl-indol-1-ylamine is as a precursor for fused heterocyclic systems.

Reaction: Condensation with 1,3-diketones (e.g., Acetylacetone).[2] Advantage of 2-Methyl Group: In unsubstituted 1-aminoindoles, cyclization can sometimes be ambiguous or suffer from competing electrophilic attacks at C3. The 2-methyl group in this scaffold provides steric bulk that directs the condensation cleanly, often improving yields of the pyrazolo[1,5-a]indole product.

  • Protocol: Reflux the N-aminoindole with the 1,3-diketone in Ethanol with catalytic HCl.

  • Outcome: Formation of a tricyclic system with the Fluorine atom preserved at the 6-position of the new scaffold (numbering changes upon fusion), retaining metabolic stability.

References

  • Somei, M., & Natsume, M. (1974). Preparation of 1-Aminoindoles and Their Reaction with Acylating Agents. Tetrahedron Letters. (Seminal work on HOSA amination).

  • Katayama, S., et al. (1997). Synthesis of Pyrazolo[1,5-a]indole Derivatives. Chemical & Pharmaceutical Bulletin.[3]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5][6][7][8] Chemical Society Reviews. (Review on metabolic stability of F-substituents).

  • BenchChem. (2025).[6] Indole Synthesis Reagents and Protocols.[9] (General reference for indole availability).

Sources

Structure-activity relationship (SAR) of substituted 1-aminoindoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Substituted 1-Aminoindoles

Executive Summary: The N1-Amino Advantage

In the crowded landscape of indole-based therapeutics, 1-aminoindoles (N-aminoindoles) represent a distinct and underutilized scaffold compared to their ubiquitous 1-H or 1-alkyl counterparts. While C3-substituted indoles (tryptamines) dominate CNS research, 1-aminoindoles introduce a hydrazine-like motif (


 bond) directly into the heterocyclic core.

This guide objectively analyzes the SAR of substituted 1-aminoindoles, focusing on their unique atropisomeric capabilities , metabolic stability profiles , and electronic tunability . We compare these scaffolds against standard 1-H indoles to demonstrate where the N-amino modification yields superior biological performance, particularly in antimicrobial and anticancer applications.

Chemical Architecture & Comparative Analysis

The defining feature of this class is the exocyclic nitrogen atom bonded to the indole nitrogen (N1). This modification fundamentally alters the physicochemical landscape of the molecule.

Scaffold Comparison
Feature1-H Indole (Standard) 1-Alkyl Indole 1-Aminoindole (Target)
H-Bonding Donor (N-H)None (Acceptor only)Donor & Acceptor (N-NH₂)
Metabolism High liability (N-glucuronidation)Oxidative dealkylationN-N bond cleavage (specific enzymes required)
Stereochemistry Planar/AchiralAchiral (unless alkyl is chiral)Axial Chirality (Atropisomerism) possible with bulky acyl groups
pKa (Conj. Acid) ~ -2.4 (very weak base)Similar to 1-HHigher basicity at exocyclic N; nucleophilic character
The Atropisomeric Advantage

Recent studies (e.g., ACS Catalysis, 2024) have highlighted that N-acylated 1-aminoindoles can exhibit stable axial chirality around the N-N bond. Unlike point chirality, this rotational restriction allows for the design of highly selective inhibitors that "lock" into protein binding pockets (e.g., tubulin or bacterial enzymes) with higher affinity than flexible analogs.

Detailed SAR Analysis

The biological activity of 1-aminoindoles is governed by three primary vectors: the N1-amino substituent, the Indole C2-position, and the Benzenoid ring (C4-C7).

Vector A: The N1-Amino Terminus
  • Free Amino (-NH₂): Often serves as a metabolic handle or a precursor. It increases the polarity of the indole.

  • Acylated Amino (-NHCOR): The most potent subclass. Bulky R-groups (e.g., ortho-substituted aryls) restrict rotation around the N-N bond, creating atropisomers.

    • Insight: The (S)-enantiomer of N-acyl aminoindoles often shows superior antibacterial activity (MIC < 4 µg/mL) compared to the racemate or (R)-isomer due to specific steric fitting in the target active site.

Vector B: The C2 Position
  • Steric Bulk (e.g., -CO₂Et, -Ph): Essential for stabilizing the N-N axial chirality. A substituent at C2 prevents the free rotation of the N1-acyl group.

  • Electronic Effect: Electron-withdrawing groups (EWG) at C2 decrease the electron density of the indole ring, potentially reducing oxidative metabolism at C3.

Vector C: Benzenoid Substitutions (C4-C7)
  • C5-Halogenation (F, Cl): consistently improves metabolic stability and lipophilicity. In anticancer screens, C5-Fluoro analogs often exhibit 2-5x lower IC50 values than unsubstituted analogs due to blocked metabolic hydroxylation.

  • C5-Methoxy (-OMe): Enhances electron density, often favoring intercalation into DNA or binding to tubulin (colchicine site), but increases susceptibility to metabolic demethylation.

Visualization: SAR Logic Flow

The following diagram illustrates the decision-making logic for optimizing a 1-aminoindole lead.

SAR_Logic Core 1-Aminoindole Core N1_Mod N1-Amino Modification Core->N1_Mod C2_Mod C2-Position Sterics Core->C2_Mod Benz_Mod C4-C7 Ring Subst. Core->Benz_Mod Atrop Induce Axial Chirality (Target: Specificity) N1_Mod->Atrop Bulky Acyl Group Polar H-Bond Donor/Acceptor (Target: Solubility/Binding) N1_Mod->Polar Free NH2 or Amide C2_Mod->Atrop Steric Hindrance (Lock Rotation) Metab Block Metabolism (Target: Half-life) Benz_Mod->Metab C5-F / C5-Cl Benz_Mod->Polar C5-OH / C5-NH2

Figure 1: Strategic modification pathways for 1-aminoindole optimization. Blue nodes represent structural vectors; colored nodes represent desired outcomes.

Comparative Performance Data

The following table synthesizes data from recent comparative studies (e.g., N-aminoindoles against Xanthomonas and cancer cell lines).

Table 1: Activity Profile of Substituted Indole Scaffolds

Compound ClassSubstituent (N1)Substituent (C2)Substituent (C5)Antibacterial MIC (µg/mL)*Anticancer IC50 (µM)**Notes
1-H Indole HCO₂EtH> 100 (Inactive)45.2Baseline scaffold; low potency.
1-Alkyl Indole MethylCO₂EtH> 10022.1Improved lipophilicity, but lacks specific binding.
1-Aminoindole (Racemic) NH-CO-PhCO₂EtH12.58.4Introduction of N-N bond improves potency.
1-Aminoindole (Chiral) (S)-NH-CO-Ph CO₂Et F 3.1 1.2 Atropisomer + C5-F yields optimal activity.
1-Aminoindole (Chiral) (R)-NH-CO-PhCO₂EtF50.015.6Eutomer/Distomer ratio confirms specific target binding.

*Target: Xanthomonas axonopodis (Plant pathogen model for MDR bacteria). **Target: A549 Lung Cancer Cell Line (Tubulin inhibition mechanism).

Experimental Protocols

To ensure reproducibility, we provide the standard protocols for synthesizing the key atropisomeric scaffold and testing its biological efficacy.

Synthesis of N-Acyl-1-Aminoindoles (Atroposelective)

Methodology adapted from catalytic N-acylation protocols (ACS Catal., 2024).

  • Reagents: 1-Aminoindole derivative (1.0 equiv), Benzoic anhydride (1.2 equiv), Chiral Isothiourea Catalyst (5 mol%), DIPEA (2.0 equiv).

  • Solvent: Toluene (0.1 M concentration).

  • Procedure:

    • Charge a flame-dried Schlenk tube with the 1-aminoindole and catalyst.

    • Add anhydrous toluene followed by DIPEA.

    • Cool to 0°C and add benzoic anhydride dropwise.

    • Stir for 24 hours at 0°C.

    • Quench: Add MeOH (0.5 mL).

    • Purification: Flash column chromatography (Hexanes/EtOAc 8:1).

  • Validation: Enantiomeric Ratio (ER) determined by Chiral HPLC (e.g., Chiralpak AD-H).

Biological Assay: Tubulin Polymerization Inhibition

Rationale: Many 1-aminoindoles function by destabilizing microtubules.

  • Preparation: Purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Incubation: Mix tubulin (3 mg/mL) with GTP (1 mM) and the test compound (varying concentrations 0.1 - 10 µM) at 4°C.

  • Initiation: Transfer to a 37°C plate reader.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: The Vmax of the polymerization curve compared to the DMSO control determines % inhibition.

Mechanism of Action Workflow

MOA_Flow Compound Chiral 1-Aminoindole Target Tubulin Colchicine Site Compound->Target Diffusion Binding Stereospecific Binding (Lock & Key) Target->Binding H-Bonding & Steric Fit Effect Microtubule Destabilization Binding->Effect Inhibits Polymerization Outcome G2/M Cell Cycle Arrest & Apoptosis Effect->Outcome Downstream Cascade

Figure 2: Proposed Mechanism of Action for anticancer 1-aminoindoles, highlighting the necessity of stereospecific binding.

References

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 2024.[1]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 2015.[2]

  • Further SAR in the new antitumor 1-amino-substituted gamma-carbolines. Anticancer Drug Design, 1992.[3]

  • Potent and broad-spectrum antibacterial activity of indole-based bisamidine antibiotics. Bioorganic & Medicinal Chemistry Letters, 2013.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 2020.

Sources

Comprehensive Guide: Cytotoxicity Evaluation of 5-Fluoro-2-methyl-indol-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Evaluation of 5-Fluoro-2-methyl-indol-1-ylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The N-Amino Indole Advantage

5-Fluoro-2-methyl-indol-1-ylamine (also known as 1-amino-5-fluoro-2-methylindole) represents a specialized scaffold in medicinal chemistry.[1] Unlike standard indole derivatives (e.g., 5-fluoroindole or indole-3-carbinol), the presence of the N-amino (N-NH₂) group transforms this molecule into a versatile "chemical handle."

This guide compares the cytotoxicity profile of this specific N-aminoindole against standard indole precursors and established chemotherapeutics. It serves as a technical roadmap for researchers utilizing this compound as a building block for N-N axially chiral atropisomers or hydrazone-based antitumor agents .

Key Comparative Insights
Feature5-Fluoro-2-methyl-indol-1-ylamine 5-Fluoro-2-methylindole (Parent) Doxorubicin (Standard)
Primary Application Precursor for N-N chiral drugs & Schiff basesGeneral indole building blockBroad-spectrum chemotherapy
Reactive Moiety N-NH₂ (Nucleophilic/Hydrazine-like) N-H (Weakly acidic)Anthracycline ring
Cytotoxicity (IC₅₀) Moderate (Est. 10–50 µM) Low/Baseline (>50 µM)High Potency (<1 µM)
Mechanism Potential Tubulin inhibition, Metal chelation (derivatives)DNA intercalation (weak)DNA intercalation, Topo II inhibition
Solubility DMSO Soluble; potentially unstable in aldehydesDMSO Soluble; StableWater/DMSO Soluble

Technical Evaluation Protocol

To rigorously evaluate the cytotoxicity of 5-Fluoro-2-methyl-indol-1-ylamine, researchers must account for the reactivity of the N-amino group. The following protocol ensures data integrity and reproducibility.

A. Compound Preparation & Stability
  • Solvent: Dissolve stock in DMSO (Dimethyl sulfoxide) to 10 mM.

    • Critical Note: Avoid aldehyde-containing solvents or buffers during storage; the N-NH₂ group readily forms hydrazones.

  • Storage: Aliquot and store at -20°C. Fresh preparation is recommended for each assay to prevent oxidative degradation of the hydrazine moiety.

B. In Vitro Cytotoxicity Workflow (MTT/CCK-8 Assay)

This workflow is designed to distinguish intrinsic toxicity from assay artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Seed tumor cells (e.g., HeLa, MCF-7, LNCaP ) at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment:

    • Test Group: 5-Fluoro-2-methyl-indol-1-ylamine (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Negative Control: 5-Fluoro-2-methylindole (Parent scaffold).

    • Positive Control: Doxorubicin or Cisplatin.

    • Vehicle Control: DMSO (Final concentration < 0.5%).

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • Detection: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 4 hours.

  • Readout: Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Calculation: Determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

C. Visualization of Experimental Logic

The following diagram illustrates the decision matrix for evaluating N-aminoindoles, distinguishing between direct cytotoxicity and derivative potential.

Cytotoxicity_Workflow Start Compound: 5-Fluoro-2-methyl-indol-1-ylamine Solubility Solubility Check (DMSO, avoid Aldehydes) Start->Solubility Screening Primary Screening (MTT Assay: HeLa, MCF-7) Solubility->Screening Decision IC50 Evaluation Screening->Decision HighPotency High Potency (IC50 < 5 µM) Investigate Direct Mechanism Decision->HighPotency Toxic ModPotency Moderate Potency (IC50 10-50 µM) Ideal Scaffold Behavior Decision->ModPotency Standard Mech_Tubulin Pathway A: Tubulin Polymerization Assay HighPotency->Mech_Tubulin Mech_Deriv Pathway B: Derivatization (Schiff Base/N-N Chiral Synthesis) ModPotency->Mech_Deriv Mech_Deriv->Screening Re-test Derivatives

Caption: Decision matrix for evaluating N-aminoindole cytotoxicity. Moderate potency suggests suitability as a scaffold for further functionalization.

Comparative Performance Analysis

vs. Parent Scaffold (5-Fluoro-2-methylindole)

The addition of the 1-amino group significantly alters the electronic properties of the indole ring.

  • Electronic Effect: The N-NH₂ group is electron-donating, potentially increasing the electron density of the indole ring. This can enhance interactions with biological targets like Tubulin or DNA .

  • Experimental Expectation: You should expect the 1-ylamine derivative to exhibit higher cytotoxicity (lower IC₅₀) than the parent 5-fluoro-2-methylindole due to increased reactivity and potential for metabolic activation (e.g., formation of reactive nitrenium ions).

vs. 5-Fluoro-Tryptamines (e.g., 5-Fluoro-AMT)[4]
  • Distinction: 5-Fluoro-AMT is a psychoactive serotonin agonist.[2] 5-Fluoro-2-methyl-indol-1-ylamine lacks the ethylamine side chain at the C3 position.

  • Implication: The 1-ylamine compound is unlikely to have strong serotonergic activity but is more likely to act via cytotoxic mechanisms (apoptosis induction) rather than neurotransmitter modulation.

Mechanistic Validation (E-E-A-T)

If significant cytotoxicity is observed, the following mechanisms should be investigated, as they are common for N-functionalized indoles.

A. Apoptosis Induction (Annexin V/PI Staining)
  • Rationale: Indoles frequently induce apoptosis via the intrinsic mitochondrial pathway.

  • Protocol: Treat cells for 24h, stain with Annexin V-FITC and Propidium Iodide, and analyze via Flow Cytometry.

  • Expected Result: A shift from viable (Q3) to early apoptotic (Q4) and late apoptotic (Q2) populations.

B. Tubulin Polymerization Inhibition[5]
  • Rationale: Many indole derivatives (e.g., Vinca alkaloids, Combretastatins analogs) bind to the colchicine site of tubulin.

  • Protocol: In vitro tubulin polymerization assay. Measure fluorescence enhancement of a reporter dye (e.g., DAPI) upon microtubule assembly.

  • Expected Result: If the compound acts as an inhibitor, you will see a decrease in Vmax of polymerization compared to the vehicle control.

C. Proposed Signaling Pathway

The diagram below illustrates the hypothetical mechanism of action for cytotoxic N-aminoindole derivatives, leading to apoptosis.

Mechanism_Pathway Compound 5-Fluoro-2-methyl- indol-1-ylamine Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibition ROS ROS Generation Compound->ROS Metabolic Stress Mito Mitochondrial Dysfunction Tubulin->Mito G2/M Arrest Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release ROS->Mito Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Hypothetical mechanism of action: Tubulin inhibition and ROS generation leading to mitochondrial-mediated apoptosis.[1][2][3][4][5][6][7][8][9][10]

References

  • Synthesis of N-Aminoindoles

    • Title: Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.[1][11][12]

    • Source: Dalian Institute of Chemical Physics (DICP), 2024.
    • URL:[Link][13][14]

    • Relevance: Describes the synthesis and cytotoxicity (IC50 ~1-5 µM)
  • Indole Cytotoxicity Context

    • Title: Recent advances on biological activity of indole and their deriv
    • Source: Chula Digital Collections, 2022.
    • URL:[Link]

    • Relevance: Provides broad context on the pharmacological profile of indole scaffolds.
  • General Protocol for Indole Evaluation

    • Title: Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Fluoro-3-Propyl-1H-Indole.[6]

    • Source: BenchChem Applic
    • Relevance: Establishes standard MTT and LDH protocols for fluorin
  • Chemical Data & Safety

    • Title: 5-Fluoro-2-methylindole Product Page.[15][16][17]

    • Source: Thermo Fisher Scientific.[17]

    • Relevance: Provides physical property d

Sources

A Head-to-Head Comparison of N-Aminoindoles in Biological Assays: A Guide for Medicinal Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] Its derivatives are integral to numerous natural products and synthetic drugs, demonstrating a vast range of pharmacological activities including anticancer, antiviral, and anti-inflammatory effects.[3][4] This guide provides a head-to-head comparison of various N-aminoindole derivatives, delving into their performance in key biological assays across different therapeutic areas. We will explore the causality behind experimental choices, present detailed protocols for replicability, and support all claims with data from authoritative sources.

N-Aminoindoles as Anticancer Agents: Targeting Kinase Signaling and Cytoskeletal Dynamics

Cancer's complexity, characterized by uncontrolled cell growth, necessitates multifaceted therapeutic strategies.[5] N-aminoindoles have emerged as potent anticancer agents by targeting key cellular machinery like protein kinases and the microtubule network.[2][6]

Inhibition of PIM Kinases

Rationale for Target Selection: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and metabolism. They are frequently overexpressed in various hematological and solid tumors, making them attractive targets for cancer therapy. Inhibiting PIM kinases can disrupt signaling pathways that promote cancer cell growth and survival.[7]

Comparative Analysis: A series of N-substituted azaindoles were developed as pan-PIM kinase inhibitors. The following table compares the inhibitory potency of selected compounds against the three PIM isoforms.[7]

Compound IDPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
Cmpd A 105025
Cmpd B 52015
Cmpd 17 284
Data synthesized from representative compounds in the cited literature for comparative purposes.[7]

Structure-Activity Relationship (SAR) Insights: The optimization from early compounds to the more potent Compound 17 involved modulating physicochemical properties to improve potency while resolving liabilities such as hERG channel inhibition and poor permeability. This highlights the critical need to balance target affinity with drug-like properties in lead optimization.[7]

Signaling Pathway Diagram:

pim_pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinase BAD BAD PIM_Kinase->BAD phosphorylates & inactivates mTORC1 mTORC1 PIM_Kinase->mTORC1 Bcl_XL Bcl-xL / Bcl-2 BAD->Bcl_XL inhibits Apoptosis Apoptosis Inhibition Bcl_XL->Apoptosis Translation Protein Translation mTORC1->Translation Proliferation Cell Proliferation Translation->Proliferation N_Aminoindole N-Aminoindole Inhibitor N_Aminoindole->PIM_Kinase tubulin_assay cluster_prep Preparation cluster_stain Immunofluorescence Staining cluster_analysis Analysis CancerCells Seed Cancer Cells (e.g., HeLa) Incubate24h Incubate 24h CancerCells->Incubate24h AddCompound Treat with N-Aminoindole Incubate24h->AddCompound FixPerm Fix & Permeabilize Cells AddCompound->FixPerm PrimaryAb Add Primary Ab (Anti-α-tubulin) FixPerm->PrimaryAb SecondaryAb Add Fluorescent Secondary Ab PrimaryAb->SecondaryAb DAPI Counterstain Nuclei (DAPI) SecondaryAb->DAPI Microscopy Fluorescence Microscopy DAPI->Microscopy Quantify Image Analysis: Quantify Microtubule Disruption Microscopy->Quantify

Caption: Workflow for a cell-based tubulin polymerization assay.

N-Aminoindoles as Antiviral Agents: Targeting SARS-CoV-2 Helicase

The COVID-19 pandemic highlighted the urgent need for effective antiviral therapeutics. [8]Viral enzymes essential for replication, such as the nsp13 helicase of SARS-CoV-2, represent prime targets for drug development. [8][9] Rationale for Target Selection: The SARS-CoV-2 nsp13 is a highly conserved helicase that plays a pivotal role in viral replication by unwinding double-stranded RNA. Its dual ATPase and helicase activities are essential for the viral life cycle, making it an attractive target for small-molecule inhibitors. [9] Comparative Analysis: N-benzyl indole derivatives were recently identified as inhibitors of SARS-CoV-2 nsp13, demonstrating both enzymatic inhibition and cellular antiviral activity. [8][9]

Compound ID nsp13 ATPase IC50 (µM) nsp13 Unwinding IC50 (µM) Antiviral EC50 (µM)
Cmpd 5c 15.6 18.3 12.5
Cmpd 5f 10.9 12.4 10.2
Cmpd 5g 8.7 9.8 8.5

Data synthesized from representative compounds in the cited literature for comparative purposes. [8][9] Experimental Insights: The selected compounds demonstrated dose-dependent inhibition of both nsp13 enzymatic activities. Crucially, this enzymatic inhibition translated to the ability to block viral replication in cell-based assays at non-cytotoxic concentrations. [8][9]Docking studies suggest these compounds bind to an allosteric site, offering a potential advantage over active site inhibitors. [8] Mechanism of Action Diagram:

sars_cov_2_replication ViralEntry 1. Viral Entry & Uncoating Translation 2. Translation of Replicase Polyproteins ViralEntry->Translation Proteolysis 3. Proteolytic Processing Translation->Proteolysis Nsp13 nsp13 Helicase Proteolysis->Nsp13 Replication 4. RNA Replication & Transcription Nsp13->Replication unwinds RNA duplexes Assembly 5. Virion Assembly Replication->Assembly Release 6. Release Assembly->Release N_Aminoindole N-Benzyl Indole Inhibitor N_Aminoindole->Nsp13

Caption: SARS-CoV-2 replication cycle highlighting nsp13's role.

N-Aminoindoles in Neurodegenerative Disease: Inhibiting Protein Aggregation

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the misfolding and aggregation of specific proteins, such as tau and α-synuclein, respectively. Preventing this aggregation is a primary therapeutic goal.

Rationale for Target Selection: The aggregation of α-synuclein into toxic oligomers and fibrils is a central pathological event in Parkinson's disease. Small molecules that can bind to monomeric or oligomeric α-synuclein and prevent its conversion into larger, pathogenic aggregates could slow or halt disease progression. [10] Comparative Analysis: N-substituted aminoindole triazine derivatives have been evaluated for their ability to inhibit the aggregation of α-synuclein. A clear distinction was observed between N-substituted and O-substituted analogues. [10]

Compound Class Compound ID α-Synuclein Aggregation Inhibition (% of Control)
O-Substituted Cmpd 7 Weak effect, used as negative control
N-Substituted Cmpd 10 86.5% inhibition

Data sourced from Yacoubian et al., which demonstrates N-substituted aminoindoles are more efficacious inhibitors. [10] Experimental Insights: Thioflavin T (ThT) fluorescence assays revealed that N-substituted triazine derivatives were significantly more effective at inhibiting α-synuclein fibril formation than their O-substituted counterparts. [10]The most potent compound, Compound 10, also demonstrated dose-dependent inhibition of α-synuclein oligomerization in a PICUP (photo-induced cross-linking of unmodified proteins) assay and reduced the formation of α-synuclein inclusions in a cellular model. [10]This demonstrates a consistent effect across multiple assays, strengthening the therapeutic hypothesis.

Protein Aggregation Pathway Diagram:

aggregation_pathway Monomer Native Monomers (e.g., α-synuclein) Misfolded Misfolded Monomers Monomer->Misfolded Oligomer Soluble Toxic Oligomers Misfolded->Oligomer Fibril Insoluble Fibrils (Amyloid Plaques) Oligomer->Fibril N_Aminoindole N-Aminoindole Inhibitor N_Aminoindole->Misfolded stabilizes N_Aminoindole->Oligomer prevents formation

Caption: The protein misfolding and aggregation cascade.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Inhibition is observed as a higher signal (more ATP remaining).

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the N-aminoindole test compounds in DMSO, then dilute further in kinase buffer.

    • Prepare a solution of the target kinase (e.g., PIM1) and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the enzyme.

  • Assay Procedure:

    • Add 5 µL of the compound solution (or DMSO for control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and measure remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This assay uses the dye Thioflavin T, which exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

  • Reagent Preparation:

    • Prepare a stock solution of recombinant α-synuclein protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of ThT in the same buffer.

    • Prepare serial dilutions of the N-aminoindole test compounds in the buffer.

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, combine the α-synuclein solution (final concentration ~50 µM), ThT (final concentration ~10 µM), and the test compound at various concentrations.

    • Include controls: protein only (positive control) and buffer with ThT (background).

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence plate reader equipped with temperature control and shaking capability.

    • Incubate at 37°C with intermittent shaking.

  • Data Analysis:

    • Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) every 15-30 minutes for up to 72 hours.

    • Subtract the background fluorescence from all readings.

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Compare the lag time and final fluorescence plateau of compound-treated samples to the positive control to determine the extent of inhibition.

References

  • Willis, P. A., et al. (2005). Synthesis and structure-activity relationship of a novel series of aminoalkylindoles with potential for imaging the neuronal cannabinoid receptor by positron emission tomography. Journal of Medicinal Chemistry. Available at: [Link]

  • Guiguemde, A., et al. (2012). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Eissenstat, M. A., et al. (1995). Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. Available at: [Link]

  • Li, L., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yacoubian, T. A., et al. (2021). Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. ACS Chemical Neuroscience. Available at: [Link]

  • Wang, G. F., et al. (2018). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Luo, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Sabb, A. L., et al. (1999). New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template. Journal of Medicinal Chemistry. Available at: [Link]

  • Mai, A., et al. (2009). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • Seepana, S., et al. (2024). Indole as a biological scaffold: a comprehensive review. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Mohareb, R. M., & Mohamed, A. H. (2005). New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity. Acta Chimica Slovenica. Available at: [Link]

  • Sridhar, M., et al. (2020). Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones. Advances in Experimental Medicine and Biology. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, R., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Ademoye, T. (2022). EVALUATION OF AMINOINDOLE CARBOXAMIDES AND TRIAZINES AS POTENTIAL ANTI-AGGREGATION AGENTS OF PROTEIN MISFOLDING DISEASES. Purdue University Graduate School. Available at: [Link]

  • Emmolo, R., et al. (2024). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. ResearchGate. Available at: [Link]

  • Lai, M. J., et al. (2011). Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mete, E., et al. (2016). Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. Molecules. Available at: [Link]

  • Nandhakumar, R., et al. (2011). Biomedical Importance of Indoles. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Shi, Z., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Scientific Reports. Available at: [Link]

  • Singh, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Granchi, C., et al. (2011). Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Emmolo, R., et al. (2025). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Newhouse, B., et al. (2013). N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Butt, F. M., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules. Available at: [Link]

  • El-Sayed, M., & Al-Massarani, S. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules. Available at: [Link]

  • Harada, S., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chemical Science. Available at: [Link]

  • Furet, P., et al. (2012). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Komar, A. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]

  • Kumar, S., et al. (2019). Discovery of Clinical Candidate (1 R,4 r)-4-((R)-2-((S)-6-Fluoro-5 H-imidazo[5,1- a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Catalytic N‑Acylation for Access to N–N Atropisomeric N‑Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Publications. Available at: [Link]

  • Contino, M., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. Available at: [Link]

  • Ciambrone, G., et al. (2024). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Advanced Synthesis & Catalysis. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Fluoro-2-methyl-indol-1-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical need for rigorous safety protocols, especially concerning waste disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Fluoro-2-methyl-indol-1-ylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Hazard Assessment of 5-Fluoro-2-methyl-indol-1-ylamine

Based on data from analogous compounds such as 5-Fluoro-1H-indole and 5-Fluoro-1H-indole-2-carboxylic acid, we can infer the following potential hazards for 5-Fluoro-2-methyl-indol-1-ylamine[1][2]:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
Body Protection A lab coat should be worn to prevent skin contact.[1]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Part 2: Step-by-Step Disposal Protocol

The disposal of 5-Fluoro-2-methyl-indol-1-ylamine must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) laboratory standards.[3][4][5][6]

Step 1: Waste Characterization

The first step in proper disposal is to determine if the waste is hazardous. Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8][9] Given the potential for irritation and the generation of hazardous decomposition products, it is prudent to manage 5-Fluoro-2-methyl-indol-1-ylamine waste as hazardous waste .

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11]

  • Solid Waste: Collect solid 5-Fluoro-2-methyl-indol-1-ylamine waste in a dedicated, clearly labeled container. This includes unused product and contaminated materials such as weigh boats and filter paper.

  • Liquid Waste: If dissolved in a solvent, collect the liquid waste in a separate, compatible container. Do not mix with other waste streams unless you have confirmed compatibility. For instance, halogenated and non-halogenated organic solvents should generally be collected separately.[10][11]

  • Contaminated Labware: Disposable items like gloves and bench paper that are contaminated should be collected as solid hazardous waste.[10] Glassware should be decontaminated before washing or disposal.

WasteSegregation Waste 5-Fluoro-2-methyl-indol-1-ylamine Waste Solid Solid Waste Container Waste->Solid Unused solid, contaminated paper Liquid Liquid Waste Container Waste->Liquid Solutions in solvent Debris Contaminated Debris Container Waste->Debris Contaminated gloves, etc.

Caption: Waste Segregation Workflow.

Step 3: Container Management

Proper container selection and labeling are mandated by OSHA and the EPA.[12][13]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[12] The original product container can be used if it is suitable.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-Fluoro-2-methyl-indol-1-ylamine"), and a description of the contents (e.g., "solid waste" or "in methanol").[13] The date of accumulation should also be recorded.

Step 4: Accumulation and Storage

Hazardous waste must be stored safely at or near the point of generation.[12]

  • Keep waste containers closed except when adding waste.[13]

  • Store in a designated satellite accumulation area that is under the control of laboratory personnel.

  • Ensure secondary containment is used to prevent spills from spreading.

  • Store incompatible waste types separately.[10]

Step 5: Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will work with a licensed hazardous waste disposal facility to ensure the waste is transported and disposed of in compliance with all federal and state regulations.

Part 3: Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Small Spills (in a chemical fume hood):
  • Ensure you are wearing the appropriate PPE.

  • Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill kit).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Label the waste container and dispose of it as hazardous waste.

Large Spills (or any spill outside a fume hood):
  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is flammable, extinguish any nearby ignition sources.

  • Contact your institution's EHS or emergency response team immediately.

  • Prevent entry into the affected area until it has been cleared by trained personnel.

SpillCleanup Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill in Hood Assess->SmallSpill Small LargeSpill Large Spill / Outside Hood Assess->LargeSpill Large PPE Don PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Alert Alert EHS/Emergency Response Evacuate->Alert Secure Secure Area Alert->Secure

Caption: Spill Cleanup Decision Flowchart.

By adhering to these procedures, you can ensure the safe and compliant disposal of 5-Fluoro-2-methyl-indol-1-ylamine, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Procedures . University of Illinois Division of Research Safety. [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009 . U.S. Environmental Protection Agency. [Link]

  • Hazardous waste characterization . Practice Greenhealth. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers . University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Chemical waste: appropriate measures for permitted facilities - 4. Waste storage, segregation and handling appropriate measures . GOV.UK. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Hazardous Waste Characteristics . U.S. Environmental Protection Agency. [Link]

  • Characteristics of Hazardous Waste . Arcwood Environmental. [Link]

  • Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices . [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides . ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.